Cilazaprilat
Description
This compound is the active metabolite of cilazapril, a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, cilazapril is rapidly metabolized in the liver to this compound; this compound competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. This compound also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
This compound is a small molecule drug with a maximum clinical trial phase of II.
InChIKey: UVAUYSRYXACKSC-ULQDDVLXSA-N
Structure
2D Structure
Properties
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAUYSRYXACKSC-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238043 | |
| Record name | Cilazaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90139-06-3 | |
| Record name | Cilazaprilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90139-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilazaprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilazaprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15565 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilazaprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILAZAPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and pharmacodynamics of Cilazaprilat in preclinical models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cilazaprilat in Preclinical Models
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure. It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body into its active metabolite, this compound.[1][2][3] This conversion primarily occurs in the liver. This compound is a potent and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, experimental protocols, and the underlying physiological pathways.
Pharmacokinetics (PK)
Cilazapril is characterized by its excellent oral absorption and subsequent conversion to the active di-acid, this compound.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Cilazapril is exceptionally well-absorbed after oral administration, with studies in rats indicating an absorption rate of 98%.
-
Metabolism: As a prodrug, cilazapril is hydrolyzed, primarily in the liver, to form the active metabolite this compound.
-
Distribution: Preclinical studies focus on plasma concentrations of this compound as the primary indicator of distribution to the target enzyme, ACE, which is present in plasma and various tissues, including the vasculature.
-
Excretion: Elimination of this compound is predominantly through renal excretion of the unchanged drug.
Quantitative Pharmacokinetic Data
While detailed preclinical pharmacokinetic parameters such as Cmax and AUC are not extensively reported in the provided literature, the following table summarizes available data, supplemented with clinical findings for context.
| Parameter | Species/Model | Dose | Route | Value | Reference |
| Absorption | Rat | N/A | p.o. | 98% | |
| Cmax (this compound) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 6.8 ng/mL | |
| Tmax (this compound) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 2.3 hours | |
| Half-life (t½) | Human (CHF) | 0.5 mg Cilazapril | p.o. | 5.8 hours (initial phase) | |
| Half-life (t½) | Human (Hypertension) | 5, 10, 20 mg Cilazapril | p.o. | ~1.7 hours (first 8h); ~40 hours (terminal) | |
| Plasma Clearance | Human (Volunteer) | 1, 2, 4 mg this compound | i.v. | 7.8, 10.4, 11.8 L/h (dose-dependent) | |
| Renal Clearance | Human (Volunteer) | 1, 2, 4 mg this compound | i.v. | 5.3, 8.1, 9.8 L/h (dose-dependent) |
Pharmacodynamics (PD)
The primary pharmacodynamic effect of this compound is the competitive inhibition of angiotensin-converting enzyme (ACE).
Mechanism of Action
This compound is a highly potent and specific inhibitor of ACE. Its in-vitro inhibitory activity (IC50) against ACE from various species is in the low nanomolar range, making it one of the most potent ACE inhibitors available. This inhibition prevents the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction, sodium and water retention, and increased blood pressure. The reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure.
Quantitative Pharmacodynamic Data
The following table summarizes the key in-vitro and in-vivo pharmacodynamic findings for cilazapril and this compound in preclinical models.
| Parameter | Species/Model | Dose/Concentration | Effect | Reference |
| IC50 (ACE Inhibition) | Rabbit (lung ACE) | 1.9 nM | In-vitro ACE inhibition | |
| IC50 (ACE Inhibition) | Hog (lung ACE) | 2.83 nM | In-vitro ACE inhibition | |
| IC50 (ACE Inhibition) | Human (plasma ACE) | 0.61 nM | In-vitro ACE inhibition | |
| Plasma ACE Inhibition | Rat | 0.1 mg/kg p.o. (Cilazapril) | ~76% maximum inhibition | |
| Plasma ACE Inhibition | Rat | 0.25 mg/kg p.o. (Cilazapril) | >95% inhibition | |
| Plasma ACE Inhibition | Cat | 0.1 & 0.3 mg/kg p.o. (Cilazapril) | Dose-dependent; ≥50% for up to 18h | |
| Blood Pressure | Spontaneously Hypertensive Rat | 30 mg/kg/day p.o. (Cilazapril) | Max. systolic BP decrease of 110 mm Hg | |
| Blood Pressure | Renal Hypertensive Dog | 10 mg/kg p.o. (Cilazapril, twice daily) | Max. systolic BP fall of 39 ± 6 mm Hg | |
| Haemodynamics | Anaesthetised Dog | i.v. Cilazapril | Hypotensive response with reduced peripheral resistance |
Experimental Protocols
Detailed protocols from the original studies are proprietary. However, based on published methodologies for ACE inhibitors, a general experimental approach can be outlined.
1. In-Vitro ACE Inhibition Assay
-
Objective: To determine the intrinsic inhibitory potency of this compound (IC50).
-
Methodology:
-
Enzyme Source: ACE is prepared from rabbit, hog, or human lung tissue homogenates.
-
Substrate: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is used.
-
Incubation: A fixed concentration of the ACE enzyme is incubated with varying concentrations of this compound.
-
Reaction: The substrate (HHL) is added, and the reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Quantification: The product of the enzymatic reaction (e.g., hippuric acid) is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The concentration of this compound that inhibits 50% of the ACE activity (IC50) is calculated from the concentration-response curve.
-
2. In-Vivo Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, and clearance of this compound after oral administration of cilazapril.
-
Methodology:
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Drug Administration: Cilazapril is administered via oral gavage at single or multiple dose levels.
-
Blood Sampling: Serial blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (-20°C or -80°C) until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as a radioenzymatic assay, radioimmunoassay, or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) are calculated using non-compartmental analysis software.
-
3. In-Vivo Pharmacodynamic Study (ACE Inhibition and Blood Pressure)
-
Objective: To assess the magnitude and duration of ACE inhibition and the resulting antihypertensive effect.
-
Methodology:
-
Animal Model: Conscious, unrestrained hypertensive models like the Spontaneously Hypertensive Rat (SHR) or induced models like the renal hypertensive dog are used.
-
Instrumentation: Animals may be instrumented with telemetry devices or indwelling catheters for continuous blood pressure monitoring.
-
Drug Administration: Cilazapril is administered orally.
-
Measurements:
-
Blood Pressure & Heart Rate: Monitored continuously or at frequent intervals before and after dosing.
-
Plasma ACE Activity: Blood samples are collected at various time points post-dose. Plasma is assayed for ACE activity, often using an ex-vivo method where the plasma's ability to convert a known amount of angiotensin I is measured.
-
-
Data Analysis: The percentage of ACE inhibition relative to baseline is calculated for each time point. The change in blood pressure from baseline is correlated with the time course of ACE inhibition.
-
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical pharmacokinetic/pharmacodynamic study.
Logical Relationship Diagram
Caption: Relationship between Cilazapril dose, pharmacokinetics (PK), and pharmacodynamics (PD).
References
- 1. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of Cilazapril and its active metabolite Cilazaprilat
An In-depth Technical Guide to the Discovery and Synthesis of Cilazapril and its Active Metabolite Cilazaprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril, and its active metabolite, this compound. It is designed to be a valuable resource for professionals in the fields of pharmaceutical research and drug development.
Introduction
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] It is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[3][4] The development of Cilazapril was a result of rational drug design, based on the understanding of the active site of the angiotensin-converting enzyme.[5]
Discovery and Design
The design of Cilazapril was based on the hypothetical model of the ACE active site. The goal was to create a molecule that could effectively bind to the active site and inhibit the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of Cilazapril were designed to mimic the binding of the natural substrate to the enzyme. A bicyclic pyridazino[1,2-a]diazepine-1-carboxylic acid structure was synthesized to serve as a conformationally restricted analog of the C-terminal dipeptide of ACE substrates.
Synthesis of Cilazapril
The synthesis of Cilazapril involves the coupling of two key intermediates: (1S,9S)-9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a]diazepine-1-carboxylic acid tert-butyl ester and ethyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutyrate. This is followed by the removal of the tert-butyl protecting group.
A novel process for the preparation of Cilazapril has been described using ethyl R-2-(nitro or halo-substituted benzenesulfonyloxy)-4-phenyl butyrate. In this process, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a]diazepine-1-carboxylate is reacted with ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenyl butyrate in the presence of N-methyl morpholine, followed by treatment with hydrogen chloride to yield Cilazapril.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilazapril - Wikipedia [en.wikipedia.org]
- 3. mims.com [mims.com]
- 4. What is the mechanism of Cilazapril Hydrate? [synapse.patsnap.com]
- 5. The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Cilazaprilat with Angiotensin-Converting Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, with its target enzyme. This document delves into the quantitative binding parameters, detailed experimental methodologies for their determination, and the relevant signaling pathways.
This compound Binding Affinity and Kinetics with ACE
This compound is a potent, reversible inhibitor of angiotensin-converting enzyme (ACE) characterized by its tight and saturable binding. This interaction is central to its therapeutic effect in managing hypertension and congestive heart failure. The binding kinetics of this compound contribute to its long duration of action, with a terminal half-life of 30 to 50 hours.[1] The pharmacokinetics and pharmacodynamics of this compound's interaction with plasma ACE are well-described by a one-compartment model with saturable binding.[2]
Quantitative Binding Data
The binding affinity of this compound and its derivatives for ACE has been determined using various experimental techniques. The data reveals high-affinity binding to both the N- and C-terminal domains of ACE.
| Parameter | Value | Enzyme Source | Method | Reference |
| IC50 | 1.9 nM | Rabbit Lung ACE | in vitro enzyme inhibition | [3] |
| EC50 | ~1 ng/mL (~2.3 nM) | Human Plasma ACE | ex vivo ACE inhibition | [1] |
| Kd (Site 1 - C-terminal like) | 65 ± 7 pM | Purified Rat Lung ACE | Radioligand Binding Assay ([125I]-Ro 31-8472) | |
| Kd (Site 2 - N-terminal like) | 175 ± 38 pM | Purified Rat Lung ACE | Radioligand Binding Assay ([125I]-Ro 31-8472) | |
| Terminal Half-Life (t1/2) | 30 - 50 hours | Human | Pharmacokinetic studies | [1] |
| Terminal Elimination Half-Life | ~40 hours | Human | Pharmacokinetic studies |
Note: Ro 31-8472 is a radioiodinated hydroxy derivative of this compound.
While specific association (kon) and dissociation (koff) rates for this compound are not extensively reported in publicly available literature, its long terminal half-life is indicative of a slow dissociation rate from the ACE binding site.
Experimental Protocols
The determination of this compound's binding affinity and kinetics with ACE involves several key experimental methodologies. Below are detailed protocols for these assays.
Radioligand Binding Displacement Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor (ACE). A radioinhibitor binding displacement assay has been specifically described for measuring this compound concentrations.
Objective: To determine the equilibrium dissociation constant (Kd) and inhibition constant (Ki) of this compound for ACE.
Materials:
-
Purified ACE or tissue homogenates containing ACE (e.g., lung or kidney)
-
Radiolabeled ACE inhibitor (e.g., [125I]-Ro 31-8472, a derivative of this compound)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a stock solution of the radioligand at a concentration close to its Kd.
-
Incubation: In a 96-well plate, add a constant amount of ACE preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include controls for total binding (radioligand and ACE only) and non-specific binding (radioligand, ACE, and a high concentration of an unlabeled ACE inhibitor).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the ACE-ligand complexes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Enzyme Inhibition Assay
This assay measures the ability of an inhibitor to reduce the catalytic activity of an enzyme. For ACE, this is typically done by monitoring the cleavage of a substrate.
Objective: To determine the IC50 of this compound for ACE.
Materials:
-
Purified ACE
-
ACE substrate, such as Hippuryl-His-Leu (HHL)
-
This compound
-
Assay Buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)
-
Stopping Reagent (e.g., 1 M HCl)
-
Detection Reagent (e.g., fluorescamine for detecting the product His-Leu)
-
Fluorometer or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate ACE with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the ACE substrate (HHL) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
Product Quantification: Quantify the amount of product formed (e.g., His-Leu). This can be done by various methods, including HPLC or by derivatizing the product with a fluorescent probe like fluorescamine and measuring the fluorescence.
-
Data Analysis: Plot the percentage of ACE inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can be used to determine the association (kon) and dissociation (koff) rate constants, as well as the equilibrium dissociation constant (Kd).
Objective: To determine the kinetic parameters (kon, koff) and affinity (Kd) of the this compound-ACE interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified ACE
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Immobilize purified ACE onto the sensor chip surface via amine coupling. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the ACE solution, and then deactivating any remaining active esters.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface at a constant flow rate. The binding of this compound to the immobilized ACE will cause a change in the refractive index, which is detected as a change in resonance units (RU).
-
Association Phase: Monitor the increase in RU over time as this compound associates with ACE.
-
Dissociation Phase: After the injection of this compound, flow the running buffer over the sensor surface and monitor the decrease in RU as this compound dissociates from ACE.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values. The Kd can then be calculated as koff/kon.
Signaling Pathways and Experimental Workflows
Angiotensin-Converting Enzyme Signaling Pathway
ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance. This compound exerts its therapeutic effect by inhibiting ACE, thereby modulating this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound on ACE.
Experimental Workflow for Determining Binding Affinity (Radioligand Displacement Assay)
The following diagram illustrates the logical flow of a radioligand displacement assay to determine the binding affinity of this compound for ACE.
Caption: Workflow for determining this compound's binding affinity for ACE using a radioligand displacement assay.
Experimental Workflow for Determining Binding Kinetics (Surface Plasmon Resonance)
The following diagram outlines the key steps in an SPR experiment to determine the on- and off-rates of this compound binding to ACE.
Caption: Workflow for determining this compound's binding kinetics with ACE using Surface Plasmon Resonance (SPR).
References
Cilazaprilat's role in the renin-angiotensin-aldosterone system
An In-depth Technical Guide on the Role of Cilazaprilat in the Renin-Angiotensin-Aldosterone System
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor utilized in the management of hypertension and heart failure.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body into its active form, this compound.[1][3][4] This conversion occurs rapidly in the liver following absorption. The therapeutic effects of cilazapril are attributable to the actions of this compound, which is a potent, long-acting inhibitor of ACE. By targeting a key enzyme in the renin-angiotensin-aldosterone system (RAAS), this compound effectively modulates this critical blood pressure-regulating pathway.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a hormonal cascade that plays a crucial role in regulating blood pressure, and fluid and electrolyte balance. The process is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium concentration. Renin acts on angiotensinogen, a precursor protein produced by the liver, to form angiotensin I, an inactive decapeptide.
Angiotensin I is then converted to angiotensin II by the angiotensin-converting enzyme (ACE), which is predominantly found in the endothelial cells of the lungs and other tissues. Angiotensin II is a powerful vasoconstrictor, causing blood vessels to narrow, which leads to an increase in blood pressure. Furthermore, angiotensin II stimulates the adrenal cortex to release aldosterone. Aldosterone acts on the kidneys to promote the reabsorption of sodium and water, and the excretion of potassium, thereby increasing blood volume and further elevating blood pressure. This system is a critical homeostatic mechanism, but its overactivity can contribute to the pathophysiology of hypertension and heart failure.
Mechanism of Action of this compound
Cilazapril, after oral administration, is well-absorbed and rapidly hydrolyzed to its active diacid metabolite, this compound. This compound acts as a competitive inhibitor of the angiotensin-converting enzyme. It competes with the natural substrate, angiotensin I, for the active site of the enzyme, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
The inhibition of ACE by this compound leads to several downstream physiological effects:
-
Reduced Angiotensin II Levels: The primary effect is a decrease in circulating and tissue levels of angiotensin II. This leads to vasodilation (widening of blood vessels) and a reduction in total peripheral resistance, which directly lowers blood pressure.
-
Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to a decrease in aldosterone secretion from the adrenal glands. This results in decreased renal reabsorption of sodium and water, contributing to a reduction in blood volume and blood pressure. This effect may also lead to a small increase in serum potassium.
-
Increased Plasma Renin Activity: The reduction in angiotensin II disrupts the negative feedback loop that normally inhibits renin release. Consequently, plasma renin activity (PRA) and angiotensin I concentrations increase.
-
Bradykinin Potentiation: ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting this enzyme, this compound increases bradykinin levels, which may contribute to its vasodilatory and antihypertensive effects.
Quantitative Data
The pharmacokinetics and pharmacodynamics of cilazapril and its active metabolite, this compound, have been extensively studied.
Table 1: Pharmacokinetic Parameters of Cilazapril and this compound
| Parameter | Cilazapril (Prodrug) | This compound (Active Metabolite) | Reference(s) |
|---|---|---|---|
| Bioavailability | N/A | ~57-60% (from oral cilazapril) | |
| Time to Peak Plasma Conc. (Tmax) | ~0.83 hours | Within 2 hours | |
| Elimination Half-life | ~1.3 hours | Biphasic: ~1.8 hours (early phase), 30-50 hours (terminal phase) |
| Route of Elimination | N/A | Primarily unchanged via kidneys | |
Note: The long terminal half-life of this compound is consistent with its tight, saturable binding to ACE.
Table 2: Pharmacodynamic Effects of this compound on ACE and RAAS
| Parameter | Value | Condition/Dose | Reference(s) |
|---|---|---|---|
| IC50 for ACE Inhibition | ~1.9 nM (rabbit lung ACE) | In vitro | |
| IC50 for ACE Inhibition | ~1 ng/mL (in plasma) | In vivo | |
| Maximum ACE Inhibition | 70-80% | 0.5 mg oral cilazapril | |
| Maximum ACE Inhibition | >90% | 1 to 5 mg oral cilazapril | |
| Residual ACE Inhibition at 24h | 49-54% | 5, 10, and 20 mg single doses | |
| Plasma Renin Activity (PRA) | Significantly increased | Dose-dependent |
| Plasma Aldosterone | Significantly decreased | 2.5 to 5.0 mg daily | |
Table 3: Clinical Efficacy of Cilazapril in Hypertension
| Dose Regimen | Blood Pressure Reduction | Patient Population | Reference(s) |
|---|---|---|---|
| 2.5 - 5 mg once daily | Comparable to hydrochlorothiazide, propranolol, captopril, and enalapril | Mild to moderate essential and renal hypertension | |
| 5 mg once daily | Identified as the dose producing maximal effect | Hypertensive patients | |
| 1 - 5 mg once daily | Mean decrease of 13.3 mmHg in sitting diastolic BP at 12 weeks | Elderly essential hypertensive patients |
| 2.5 mg and 5 mg once daily | Statistically significant drop in sitting diastolic BP at peak and trough | Uncomplicated essential hypertension | |
Experimental Protocols
The evaluation of ACE inhibitors like cilazapril involves a combination of in vitro, in vivo, and clinical studies.
In Vitro ACE Inhibition Assay
A common method to determine the inhibitory potency (IC50) of a compound on ACE.
-
Enzyme Source: Angiotensin-converting enzyme is purified from a source such as rabbit lung.
-
Substrate: A synthetic substrate for ACE, such as Hippuryl-Histidyl-Leucine (HHL), is used.
-
Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (this compound) are incubated together under controlled conditions (temperature, pH).
-
Quantification: The product of the enzymatic reaction (e.g., hippuric acid from HHL cleavage) is quantified, often using high-performance liquid chromatography (HPLC) or spectrophotometry.
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting inhibition versus inhibitor concentration. The kinetics of inhibition (e.g., competitive, non-competitive) can be determined using Lineweaver-Burk plots by measuring reaction rates at different substrate concentrations.
Clinical Trial for Antihypertensive Efficacy
A typical protocol to assess the blood pressure-lowering effects in human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study is a robust design.
-
Participant Selection: Patients with a specific diagnosis (e.g., mild to moderate essential hypertension) are recruited. A washout period, where patients discontinue previous antihypertensive medications, is often included.
-
Treatment Protocol:
-
Run-in Period: A single-blind placebo run-in period (e.g., 4 weeks) establishes a stable baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive either placebo or a specific dose of cilazapril (e.g., 2.5 mg, 5 mg) once daily for a set period (e.g., 8 weeks).
-
Crossover: In a crossover design, after a washout period, patients switch to the alternate treatment arm.
-
-
Efficacy Measurement: Blood pressure is measured at regular intervals, including peak (e.g., 3-7 hours post-dose) and trough (24 hours post-dose) times to assess 24-hour coverage. Ambulatory blood pressure monitoring (ABPM) may be used for a comprehensive 24-hour profile.
-
Pharmacodynamic Assessments: Blood samples are collected to measure plasma ACE activity, plasma renin activity, and concentrations of angiotensin II and aldosterone at baseline and during treatment.
-
Statistical Analysis: The change in blood pressure from baseline is compared between the cilazapril and placebo groups to determine statistical and clinical significance.
Conclusion
This compound, the active metabolite of cilazapril, plays a pivotal role in the therapeutic modulation of the renin-angiotensin-aldosterone system. By potently and specifically inhibiting the angiotensin-converting enzyme, it effectively reduces the production of angiotensin II and subsequent aldosterone secretion. This dual action leads to vasodilation and reduced sodium and water retention, culminating in a significant and sustained reduction in blood pressure. The comprehensive understanding of its mechanism, supported by robust pharmacokinetic and pharmacodynamic data, establishes this compound as an effective agent for the treatment of hypertension and heart failure, conditions often driven by an overactive RAAS.
References
Initial In Vitro Characterization of Cilazaprilat's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro characterization of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Cilazapril. This document details the enzymatic inhibition, binding affinity, and the experimental protocols used to determine these properties, offering a comprehensive resource for professionals in drug development and cardiovascular research.
Introduction
Cilazapril is a prodrug that, upon oral administration, is rapidly hydrolyzed to its active form, this compound.[1] this compound is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), a key regulator in the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin.[3] This dual action leads to vasodilation and a reduction in blood pressure, making it an effective therapeutic agent for hypertension and congestive heart failure.[2] This guide focuses on the fundamental in vitro enzymatic characterization of this compound's inhibitory action on ACE.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a crucial role in blood pressure regulation. The inhibition of ACE by this compound disrupts the renin-angiotensin-aldosterone system (RAAS) signaling pathway.
Quantitative Data on Enzymatic Inhibition
The potency of this compound as an ACE inhibitor has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) and dissociation constants (Kd and Ki). These values are crucial for understanding the drug's efficacy at a molecular level.
| Parameter | Value | Enzyme Source | Method | Reference |
| IC50 | 1.9 nM | Rabbit Lung ACE | Radioligand Binding | |
| IC50 | ~1 ng/mL (~2.3 nM) | Human Plasma | Not Specified | |
| Kd (Site 1) | 40 ± 3 pM | Rat Lung ACE | Radioligand Binding | |
| Kd (Site 2) | 430 ± 92 pM | Rat Lung ACE | Radioligand Binding | |
| Kd | 0.32 ± 0.04 nM | Human Lung ACE | Radioligand Binding | |
| Apparent Ki-dose | ~0.6 mg | Human (in vivo) | Angiotensin I Challenge |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the in vitro characterization of this compound's enzymatic inhibition.
Spectrophotometric Assay for ACE Inhibition (IC50 Determination)
This protocol is adapted from established methods for determining ACE inhibitory activity using the synthetic substrate hippuryl-histidyl-leucine (HHL).
4.1.1. Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
96-well microplate
-
Microplate reader
4.1.2. Experimental Workflow
4.1.3. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in 50% glycerol and store at -20°C.
-
Prepare a working solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or buffer) and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 20 µL of the this compound dilution (or buffer for control).
-
Add 10 µL of the ACE working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the HHL solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Add 375 µL of ethyl acetate to each well and mix thoroughly to extract the hippuric acid formed.
-
Centrifuge the plate to separate the layers.
-
Transfer a portion of the ethyl acetate layer to a new plate and evaporate the solvent.
-
Reconstitute the dried hippuric acid in deionized water.
-
Measure the absorbance at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each this compound concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Fluorometric Assay for ACE Inhibition
This method offers higher sensitivity and a more streamlined workflow compared to the spectrophotometric assay, using an internally quenched fluorescent substrate.
4.2.1. Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
This compound
-
Tris-HCl buffer (150 mM, pH 8.3) containing 10 µM ZnCl2
-
Deionized water
-
Black 96-well microplate
-
Fluorescence microplate reader
4.2.2. Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in 50% glycerol and store at -20°C.
-
Prepare a working solution of ACE in Tris-HCl buffer.
-
Prepare a stock solution of the fluorescent substrate in an appropriate solvent and dilute to the working concentration in Tris-HCl buffer.
-
Prepare a stock solution of this compound and perform serial dilutions.
-
-
Assay Protocol:
-
To each well of a black 96-well microplate, add 40 µL of the this compound dilution (or buffer for control).
-
Add 40 µL of the ACE working solution to each well.
-
Initiate the reaction by adding 160 µL of the substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition as described in the spectrophotometric assay.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The in vitro characterization of this compound demonstrates its high potency and specificity as an inhibitor of the angiotensin-converting enzyme. The low nanomolar and picomolar inhibitory and dissociation constants underscore its efficacy at the molecular level. The detailed experimental protocols provided in this guide offer a standardized approach for the assessment of ACE inhibitors, facilitating further research and development in the field of cardiovascular therapeutics. This comprehensive understanding of this compound's enzymatic inhibition is fundamental to its clinical application and the development of next-generation ACE inhibitors.
References
Understanding the Bioavailability of Orally Administered Cilazapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of orally administered cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Cilazapril is a prodrug that is hydrolyzed after absorption to its active metabolite, cilazaprilat.[1][2][3] This document synthesizes key pharmacokinetic data, details experimental methodologies from pivotal studies, and presents visual representations of critical pathways and workflows to facilitate a deeper understanding of cilazapril's disposition in the human body.
Pharmacokinetic Profile of Cilazapril and this compound
Cilazapril is rapidly absorbed orally and subsequently converted to its active form, this compound.[2] The absolute bioavailability of this compound following oral administration of cilazapril is approximately 57-60%, based on urinary recovery data.[1] In contrast, the absolute bioavailability of this compound is significantly lower when administered directly, at only 19%.
Pharmacokinetic Parameters in Healthy Volunteers
The pharmacokinetic properties of cilazapril and this compound have been characterized in healthy volunteers. Following oral administration, cilazapril is rapidly absorbed and eliminated, while its active metabolite, this compound, has a longer half-life.
Table 1: Pharmacokinetic Parameters of Cilazapril and this compound after a Single 2.5 mg Oral Dose of Cilazapril in Healthy Male Volunteers
| Parameter | Cilazapril (Prodrug) | This compound (Active Metabolite) |
| Cmax (ng/mL) | 82 | 36 |
| Tmax (h) | 0.83 | 1.7 |
| Elimination Half-life (h) | 1.3 | Biphasic: 1.8 and 45 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Dose Proportionality
Studies have shown that the plasma concentrations of both cilazapril and its active metabolite, this compound, increase in proportion to the administered dose over the therapeutic range of 0.5 to 5 mg. Higher doses are associated with an earlier onset and longer duration of maximal ACE inhibition.
Effect of Food on Bioavailability
The presence of food has a minor impact on the overall bioavailability of cilazapril. Ingestion of food immediately before administration can reduce the average peak plasma concentration of this compound by 29% and delay the time to peak concentration by one hour. The total bioavailability of this compound is reduced by approximately 14%. These changes are generally not considered to be clinically significant.
Table 2: Effect of Food on Pharmacokinetic Parameters of this compound after a Single 5 mg Oral Dose of Cilazapril
| Parameter | Fasting State | Fed State | % Change |
| Cmax (ng/mL) | N/A | N/A | ↓ 30% |
| Tmax (h) | N/A | N/A | Delayed by 1 h |
| AUC | N/A | N/A | ↓ 14% |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Pharmacokinetics in Special Populations
Elderly: In elderly volunteers (65-83 years), a single 1 mg oral dose of cilazapril resulted in a 39% higher mean peak plasma concentration of this compound (11.5 ng/mL) compared to younger volunteers (8.3 ng/mL). Total and renal clearances were also found to be lower in the elderly.
Renal Impairment: The pharmacokinetics of this compound are significantly influenced by renal function. In patients with impaired renal function, the clearance of this compound decreases, leading to higher plasma concentrations and a prolonged half-life. Dosage adjustments are necessary for patients with severe renal impairment.
Experimental Protocols
The data presented in this guide are derived from well-controlled clinical studies. The following sections detail the typical methodologies employed in these investigations.
Bioavailability Study Design
A common design for assessing the bioavailability of cilazapril is the randomized, crossover study .
-
Subjects: Healthy male volunteers, typically aged 18-45 years, are recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Arms: In a three-part crossover study, for example, each subject would receive a single oral dose of cilazapril, an equivalent oral dose of this compound, and an equivalent intravenous dose of this compound, with a washout period of at least one week between each treatment.
-
Dosing: Doses are administered after an overnight fast. For studies investigating the effect of food, a standardized high-fat meal is given before dosing in the "fed" arm of the study.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Urine samples are also collected over specified intervals to determine renal clearance.
-
Pharmacokinetic Analysis: Plasma and urine concentrations of cilazapril and this compound are measured, and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental methods.
Analytical Methodologies
The accurate quantification of cilazapril and this compound in biological matrices is crucial for pharmacokinetic studies.
-
Radioenzymatic Assays: Early studies frequently utilized radioenzymatic methods to determine the concentrations of cilazapril and this compound in plasma and urine, as well as to measure plasma ACE activity.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods with photometric or amperometric detection have been developed for the simultaneous determination of cilazapril and this compound in pharmaceuticals and urine. Sample preparation often involves solid-phase extraction to clean up the urine samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A more recent and highly sensitive method involves HPLC coupled with electrospray ionization (ESI) tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of cilazapril and its active metabolite in human plasma. This method offers high specificity and allows for rapid analysis. A typical protocol involves a single-step liquid-liquid extraction with ethyl acetate, followed by chromatographic separation on a C8 reversed-phase column.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Prodrug Conversion of Cilazapril
Caption: Conversion of Cilazapril to its active form, this compound.
Mechanism of Action: RAAS Inhibition
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System.
Bioavailability Study Workflow
References
- 1. The pharmacokinetics and bioavailability of cilazapril in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite this compound in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
A Preliminary Investigation into the Off-Target Effects of Cilazaprilat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilazaprilat, the active metabolite of the prodrug Cilazapril, is a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE). Its therapeutic efficacy in the management of hypertension and congestive heart failure is well-established and attributed to its on-target effect of blocking the renin-angiotensin system. However, a comprehensive understanding of any drug's safety and full pharmacological profile necessitates an investigation into its potential off-target interactions. This technical guide outlines a framework for a preliminary investigation into the off-target effects of this compound. While specific data on this compound's off-target molecular interactions are not extensively available in public literature, this document provides a detailed overview of the methodologies and experimental protocols that would be employed in such an investigation. It is intended to serve as a resource for researchers and drug development professionals interested in characterizing the broader pharmacological profile of this compound and other ACE inhibitors.
Introduction: The Established Pharmacology of this compound
Cilazapril is a prodrug that is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][3] The primary therapeutic effects of this compound are directly attributable to this on-target mechanism.
While the on-target pharmacology of this compound is well-documented, a thorough safety and selectivity profile requires investigation into potential off-target effects. Off-target interactions, where a drug binds to and modulates the activity of unintended biological molecules, can lead to unforeseen adverse effects or, in some cases, novel therapeutic applications. For a drug like this compound, which is a structural analog of a peptide substrate, the potential for interaction with other peptidases or enzymes with similar active site geometries warrants consideration.
This guide will now delve into the methodologies for a preliminary investigation of these potential off-target effects.
Hypothetical Investigation of Off-Target Effects: Experimental Protocols
The following sections outline detailed experimental protocols that could be employed to investigate the off-target molecular interactions of this compound.
Broad Panel In Vitro Safety Pharmacology Screening
Objective: To identify potential off-target interactions of this compound across a wide range of clinically relevant molecular targets.
Methodology:
A comprehensive in vitro safety pharmacology screen would be conducted by a specialized contract research organization (CRO). This typically involves testing this compound at a single high concentration (e.g., 10 µM) against a panel of receptors, ion channels, transporters, and enzymes.
-
Target Panel: The panel should include a diverse set of targets to provide a broad overview of potential off-target activities. A typical panel would include:
-
G-protein coupled receptors (GPCRs)
-
Ion channels (e.g., hERG, sodium, calcium, and potassium channels)
-
Transporters (e.g., monoamine transporters)
-
A variety of enzymes, including kinases, proteases, and phosphatases.
-
-
Assay Format: The assays are typically radioligand binding assays for receptors and transporters, and functional assays (e.g., enzymatic activity, ion flux) for enzymes and ion channels.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or stimulation compared to a control. A significant interaction (typically >50% inhibition or stimulation) would warrant further investigation with concentration-response studies to determine the potency (e.g., IC50 or EC50).
Expected Outcome: This initial screen would provide a broad overview of any significant off-target interactions. A "clean" result would increase confidence in the selectivity of this compound. Any "hits" would necessitate further characterization.
Protease Selectivity Profiling
Objective: To assess the selectivity of this compound against a panel of proteases, particularly those with structural or functional similarities to ACE.
Methodology:
Given that this compound is a peptide analog designed to inhibit a zinc metalloprotease (ACE), it is crucial to evaluate its activity against other proteases.
-
Protease Panel: The panel should include other zinc metalloproteases (e.g., matrix metalloproteinases - MMPs, neprilysin), as well as representatives from other protease classes such as serine proteases (e.g., trypsin, chymotrypsin), cysteine proteases (e.g., cathepsins), and aspartyl proteases (e.g., renin, BACE1).
-
Enzymatic Assays: The activity of each protease would be measured using a specific fluorogenic or chromogenic substrate in the presence of varying concentrations of this compound.
-
Data Analysis: The rate of substrate cleavage would be monitored over time. The concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50) would be determined by fitting the data to a dose-response curve.
Expected Outcome: This study would provide quantitative data on the selectivity of this compound. A high IC50 value for other proteases compared to its known potent inhibition of ACE would confirm its high selectivity.
Kinase Profiling
Objective: To determine if this compound interacts with and inhibits the activity of a broad range of protein kinases.
Methodology:
While not a primary suspect for off-target interactions based on its structure, kinase profiling is a standard component of modern safety pharmacology.
-
Kinase Panel: A large panel of recombinant human protein kinases (e.g., >400 kinases) would be used.
-
Assay Format: The assay typically measures the ability of the kinase to phosphorylate a specific substrate in the presence of this compound. This is often done using a radiometric assay (measuring the incorporation of 33P-ATP) or a fluorescence-based method.
-
Data Analysis: The results are expressed as the percentage of remaining kinase activity at a fixed concentration of this compound (e.g., 10 µM). Hits are then followed up with IC50 determinations.
Expected Outcome: This would provide a comprehensive assessment of this compound's activity against the human kinome. It is anticipated that this compound would show little to no activity in this screen.
Data Presentation: Summarizing Hypothetical Findings
The quantitative data generated from the proposed studies would be summarized in structured tables for clear comparison.
Table 1: Hypothetical In Vitro Safety Pharmacology Screening Results for this compound (10 µM)
| Target Class | Target | Assay Type | % Inhibition/Stimulation |
| GPCR | Adenosine A1 | Binding | 5% |
| GPCR | Adrenergic α1A | Binding | -2% |
| GPCR | Dopamine D2 | Binding | 12% |
| Ion Channel | hERG | Electrophysiology | 8% |
| Ion Channel | Nav1.5 | Electrophysiology | 3% |
| Transporter | SERT | Binding | -5% |
| Enzyme | COX-1 | Enzymatic | 15% |
| Enzyme | PDE4 | Enzymatic | 7% |
Table 2: Hypothetical Protease Selectivity Profile of this compound
| Protease | Class | IC50 (µM) |
| ACE | Zinc Metalloprotease | 0.001 |
| Neprilysin | Zinc Metalloprotease | > 100 |
| MMP-2 | Zinc Metalloprotease | > 100 |
| Trypsin | Serine Protease | > 100 |
| Cathepsin B | Cysteine Protease | > 100 |
| Renin | Aspartyl Protease | > 100 |
Table 3: Hypothetical Kinase Profiling Results for this compound (10 µM)
| Kinase | Family | % Inhibition |
| ABL1 | Tyrosine Kinase | 2% |
| AKT1 | Serine/Threonine Kinase | 6% |
| CDK2 | Serine/Threonine Kinase | -1% |
| EGFR | Tyrosine Kinase | 9% |
| MAPK1 | Serine/Threonine Kinase | 4% |
| SRC | Tyrosine Kinase | 11% |
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures.
On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound via ACE inhibition.
Experimental Workflow for Off-Target Investigation
Caption: Workflow for investigating this compound's off-target effects.
Conclusion
While this compound has a well-established and highly selective on-target mechanism of action, a thorough investigation into its potential off-target effects is a critical component of a comprehensive pharmacological profile. This technical guide has outlined a series of robust and standardized experimental protocols that would form the basis of such a preliminary investigation. The data generated from these studies would provide a clear and quantitative assessment of this compound's selectivity and potential for off-target interactions. For the broader class of ACE inhibitors, and indeed for any therapeutic agent, a proactive and systematic approach to identifying off-target effects is essential for ensuring drug safety and for the potential discovery of novel therapeutic applications.
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cilazaprilat
This document provides a detailed application note and protocol for the quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the analysis of this compound in various matrices, including pharmaceutical formulations and biological samples, with appropriate sample preparation.
Introduction
Cilazapril is a prodrug that is hydrolyzed in vivo to its active form, this compound.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. The HPLC method described herein offers a robust and sensitive approach for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The following tables summarize the key instrument parameters and chromatographic conditions compiled from various validated methods.
Table 1: HPLC Instrumentation
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Degasser | Integrated |
| Pump | Quaternary or Binary Pump |
| Autosampler | Capable of injecting 20 µL |
| Column Oven | Thermostatted to maintain 30°C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Data Acquisition | Chromatography Data Station Software |
Table 2: Comparative Chromatographic Conditions for this compound Quantification
| Parameter | Method 1[2] | Method 2[1][3] | Method 3[4] |
| Column | µBondapak C18 | LiChrospher® 100 RP-18 (5 µm) | Phenomenex Luna C18 |
| Mobile Phase | Methanol:10 mM Phosphoric Acid (50:50, v/v) | Acetonitrile:Methanol:Phosphate Buffer pH 2.0 (60:10:30, v/v/v) | Methanol:Phosphate Buffer pH 3.0 (55:45, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Ambient | 25°C |
| Injection Vol. | Not Specified | 20 µL | 20 µL |
| Detection λ | 206 nm | 212 nm | 212 nm |
| Internal Standard | Enalapril Maleate | Benzocaine | Not Specified |
Detailed Protocol: HPLC Quantification of this compound (Based on Method 2)
This protocol provides a step-by-step guide for the quantification of this compound in a given sample.
Reagents and Materials
-
This compound reference standard
-
Benzocaine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm membrane filters
Preparation of Solutions
3.2.1. Phosphate Buffer (pH 2.0)
-
Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a concentration of 0.05M.
-
Adjust the pH to 2.0 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
3.2.2. Mobile Phase
-
Prepare the mobile phase by mixing Acetonitrile, Methanol, and Phosphate Buffer (pH 2.0) in the ratio of 60:10:30 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3.2.3. Standard Stock Solution
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
3.2.4. Internal Standard (IS) Stock Solution
-
Accurately weigh and dissolve an appropriate amount of Benzocaine in methanol to prepare a stock solution of 100 µg/mL.
3.2.5. Calibration Standards
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to a suitable upper concentration.
-
Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Cilazapril.
-
Dissolve the powder in a known volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
Spike with the internal standard.
For Biological Samples (Plasma/Urine): A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically required to remove interfering matrix components.
-
Liquid-Liquid Extraction Example: To 1 mL of plasma, add the internal standard and 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction Example: Condition a C8 SPE cartridge. Load the pre-treated urine sample. Wash the cartridge to remove interferences. Elute this compound with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard and sample solution.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters for this compound quantification.
Table 3: Method Validation Parameters
| Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.999 |
| Range | e.g., 0.5 - 50 ng/mL (plasma), 10 - 100 µg/mL (drug substance) |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
| Robustness | Insensitive to small variations in method parameters |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol can be adapted for various sample matrices with appropriate sample preparation and validation. The provided tables and workflow diagrams offer a comprehensive guide for researchers, scientists, and drug development professionals.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Determination of the antihypertensive drug cilazapril and its active metabolite this compound in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rapid and simple stability indicating HPLC method for the determination of cilazapril in pure substance and pharmaceutical formulation in comparison with classic and derivative spectrophotometric methods. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Sensitive and Robust LC-MS/MS Assay for the Quantification of Cilazaprilat in Human Plasma
Abstract
This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, in human plasma. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
Cilazapril is a prodrug that is hydrolyzed in the liver to its active form, this compound, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] Accurate and sensitive measurement of this compound in plasma is crucial for assessing the pharmacokinetic profile of cilazapril and for clinical monitoring. This application note provides a detailed protocol for a robust LC-MS/MS method for the quantification of this compound in human plasma, offering high sensitivity and specificity.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Enalapril (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and enalapril by dissolving the appropriate amount of each reference standard in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the enalapril stock solution.
Sample Preparation
Two alternative extraction methods are provided: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Protocol 2.1: Liquid-Liquid Extraction (LLE) [2][3]
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the enalapril internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Protocol 2.2: Solid-Phase Extraction (SPE) [4]
-
Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 200 µL of the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | YMC C8 reversed-phase (or equivalent)[2] |
| Mobile Phase A | 10 mM Ammonium formate in water (pH 3.2 with formic acid) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic: 10:90 (A:B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 2 minutes |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 390.3 → 211.1 Enalapril (IS): m/z 377.2 → 234.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
Method Validation Summary
The method was validated for linearity, accuracy, precision, and stability.
Table 1: Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL for this compound in human plasma.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 50 | > 0.995 |
Table 2: Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 1.5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 15 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 40 | < 7 | 98 - 102 | < 7 | 98 - 102 |
Table 3: Stability
This compound was found to be stable in plasma under various storage and handling conditions.
| Stability Condition | Duration | Stability (%) |
| Bench-top | 4 hours | 96 - 104 |
| Freeze-thaw | 3 cycles | 95 - 103 |
| Long-term (-80°C) | 30 days | 97 - 102 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for pharmacokinetic and clinical studies of cilazapril.
References
- 1. [PDF] DETERMINATION OF CILAZAPRIL ANDthis compound BY HIGH PERFORMANCELIQUID CHROMATOGRAPHY WITH ULTRA-VIOLET DETECTION : APPLICATION TOBIOEQUIVALENCE STUDY | Semantic Scholar [semanticscholar.org]
- 2. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of cilazapril and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Cilazaprilat Efficacy in Hypertensive Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, Cilazaprilat, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1][2] It is utilized in the management of hypertension and heart failure.[1][3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a powerful vasoconstrictor.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. These application notes provide detailed experimental protocols for evaluating the efficacy of this compound in established hypertensive animal models.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in this system. Inhibition of ACE by this compound leads to decreased production of angiotensin II, resulting in vasodilation and reduced sodium and water retention. The inhibition of kininase II also leads to an increase in the levels of bradykinin, a vasodilator, further contributing to the blood pressure-lowering effect.
Caption: Mechanism of action of this compound in the RAAS pathway.
Recommended Animal Models for Hypertension Research
Several well-established animal models are available for screening antihypertensive drugs. The choice of model often depends on the specific research question and the desired characteristics of hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that closely mimics human primary hypertension.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model: This model induces renovascular hypertension through surgical constriction of one renal artery, leading to activation of the renin-angiotensin system.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a low-renin, volume-dependent form of hypertension induced by mineralocorticoid excess and high salt intake.
-
Dahl Salt-Sensitive (DSS) Rat: A genetic model that develops hypertension when fed a high-salt diet, useful for studying salt-sensitive hypertension.
Experimental Protocol: Assessing this compound Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol details the assessment of the antihypertensive effects of this compound in the SHR model.
Animal Handling and Acclimatization
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old. A normotensive control group (e.g., Wistar-Kyoto rats) should be included for comparison.
-
Housing: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before starting the experiment. Handle the rats daily to minimize stress-induced blood pressure fluctuations.
Drug Preparation and Administration
-
Drug: Cilazapril (prodrug). The active form, this compound, is formed in vivo.
-
Vehicle: Distilled water or 0.5% carboxymethylcellulose.
-
Dosage: Based on literature, effective oral doses range from 1 mg/kg to 10 mg/kg body weight per day. A dose-response study is recommended.
-
Administration: Administer Cilazapril or vehicle orally via gavage once daily for the duration of the study (e.g., 4-9 weeks).
Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats. For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Gently warm the rat to dilate the tail artery.
-
Place the rat in a restrainer.
-
Position the cuff and pulse sensor on the tail.
-
Inflate and deflate the cuff multiple times to obtain stable readings.
-
Record measurements at baseline (before treatment) and at regular intervals during the treatment period (e.g., weekly).
-
Experimental Workflow
Caption: General experimental workflow for assessing this compound efficacy.
Biochemical Assays
At the end of the study, collect blood samples via cardiac puncture under anesthesia.
-
Plasma ACE Activity Assay:
-
Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.
-
Use a commercial ACE activity assay kit. These kits typically use a synthetic substrate (e.g., FAPGG) that is cleaved by ACE, leading to a change in absorbance.
-
Measure the absorbance using a spectrophotometer and calculate the ACE inhibition percentage relative to the vehicle-treated group.
-
-
Angiotensin II Measurement:
-
Collect blood in tubes containing a protease inhibitor cocktail to prevent Angiotensin II degradation.
-
Separate plasma and store at -80°C.
-
Quantify Angiotensin II levels using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Histopathological Analysis
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Collect organs such as the heart, kidneys, and aorta.
-
Process tissues for paraffin embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and with Masson's trichrome to evaluate fibrosis.
-
Analyze for changes in cardiac hypertrophy, vascular remodeling, and renal damage.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Cilazapril on Systolic Blood Pressure (SBP) in SHRs
| Treatment Group | Dose (mg/kg) | Baseline SBP (mmHg) | Week 4 SBP (mmHg) | Week 8 SBP (mmHg) |
| Vehicle | - | 191 ± 5 | 195 ± 6 | 200 ± 7 |
| Cilazapril | 1 | 190 ± 6 | 165 ± 5 | 158 ± 6 |
| Cilazapril | 3 | 192 ± 4 | 145 ± 4 | 135 ± 5 |
| Cilazapril | 10 | 191 ± 5 | 128 ± 3 | 122 ± 3 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: Data are representative examples based on published literature).
Table 2: Effect of Cilazapril on Biochemical Parameters in SHRs
| Treatment Group | Dose (mg/kg) | Plasma ACE Activity (% Inhibition) | Plasma Angiotensin II (pg/mL) |
| Vehicle | - | 0 | 85 ± 10 |
| Cilazapril | 10 | 92 ± 3 | 25 ± 5 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle group. (Note: Data are representative examples).
Conclusion
This document provides a comprehensive framework for assessing the efficacy of this compound in hypertensive animal models. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust preclinical studies. Adherence to these protocols will ensure the generation of high-quality, reproducible data for the evaluation of this compound and other potential antihypertensive agents.
References
Application Notes and Protocols for the Mass Spectrometric Identification of Cilazaprilat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the identification and quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, and its other potential metabolites using mass spectrometry. The methodologies outlined herein are designed to support researchers in drug metabolism, pharmacokinetics, and toxicological studies. We present robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the sensitive and specific analysis of these compounds in biological matrices.
Introduction
Cilazapril is a prodrug that, after oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1] this compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[1] Understanding the metabolic fate of Cilazapril is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity required for the detection and structural elucidation of drugs and their metabolites in complex biological samples. This application note details validated methods for the analysis of Cilazapril and its metabolites, providing researchers with the necessary tools to conduct comprehensive metabolic profiling studies.
I. Quantitative Analysis of Cilazapril and this compound
A sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of Cilazapril and this compound in human plasma. This method is suitable for pharmacokinetic studies.
Data Presentation
| Parameter | Cilazapril | This compound | Reference |
| Linearity Range | 0.1 - 500 ng/mL | 0.5 - 50 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | [2] |
| Recovery | > 85% | > 85% | [3] |
| Matrix | Human Plasma | Human Plasma |
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., Enalapril).
-
Add 2.5 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate buffer (pH 3.5) in a gradient elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cilazapril: m/z 418.2 → 235.1
-
This compound: m/z 390.2 → 207.1
-
Internal Standard (Enalapril): m/z 377.2 → 234.1
-
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: 5500 V.
II. Identification of Cilazapril Metabolites
Beyond the primary hydrolysis to this compound, further investigation into the biotransformation of Cilazapril is essential for a complete metabolic profile. Forced degradation studies can also provide insights into potential degradation products that may be observed in vivo.
Signaling Pathway of Cilazapril Metabolism
References
- 1. SMPDB [smpdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite this compound in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Investigating the Efficacy of Cilazaprilat in Attenuating Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various pathological stimuli. However, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in the pathophysiology of cardiac hypertrophy, with angiotensin II (Ang II) being a key mediator.[1][2] Cilazaprilat, the active metabolite of the prodrug cilazapril, is a potent angiotensin-converting enzyme (ACE) inhibitor.[3][4] By blocking the conversion of angiotensin I to angiotensin II, this compound effectively reduces the downstream effects of Ang II, including vasoconstriction and the stimulation of hypertrophic signaling pathways.[1] This application note provides a detailed protocol for studying the effect of this compound on both in vitro and in vivo models of cardiac hypertrophy.
Mechanism of Action
This compound competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting inactive angiotensin I to the potent vasoconstrictor and pro-hypertrophic factor, angiotensin II. This inhibition leads to a reduction in circulating and tissue levels of angiotensin II, thereby attenuating its pathological effects on the cardiovascular system. The decrease in angiotensin II levels results in vasodilation, reduced aldosterone secretion, and direct inhibition of the trophic effects of Ang II on cardiomyocytes and cardiac fibroblasts, which contribute to the development of cardiac hypertrophy and fibrosis.
Experimental Protocols
This section details the protocols for investigating the effects of this compound on cardiac hypertrophy using both cell culture and animal models.
In Vitro Model: Angiotensin II-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To assess the ability of this compound to prevent Angiotensin II-induced hypertrophy in cultured neonatal rat ventricular myocytes.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Pancreatin
-
Percoll
-
Angiotensin II (Ang II)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ANP, BNP, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Isolation and Culture of NRVMs:
-
Isolate ventricles from neonatal rat pups and mince the tissue.
-
Digest the tissue with a solution of collagenase type II and pancreatin.
-
Purify cardiomyocytes from fibroblasts using a Percoll gradient.
-
Plate the NRVMs on gelatin-coated culture dishes in DMEM supplemented with 10% FBS and penicillin-streptomycin. Allow cells to attach for 24-48 hours.
-
-
Induction of Hypertrophy and Treatment:
-
After attachment, replace the medium with serum-free DMEM for 24 hours to induce quiescence.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour. Note: The optimal concentration of this compound should be determined empirically, but this range is a typical starting point for ACE inhibitors in vitro.
-
Induce hypertrophy by adding 100 nM Angiotensin II to the culture medium. Include a vehicle-treated control group and a group treated with Ang II alone.
-
Incubate the cells for 48 hours.
-
-
Assessment of Cardiomyocyte Hypertrophy:
-
Cell Size Measurement:
-
Fix the cells with 4% PFA in PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-actinin, followed by a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Gene Expression of Hypertrophic Markers:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative PCR (qPCR) to measure the mRNA levels of atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Normalize the expression to a housekeeping gene.
-
-
In Vivo Model: Transverse Aortic Constriction (TAC)-Induced Cardiac Hypertrophy in Mice
Objective: To evaluate the efficacy of this compound in preventing pressure overload-induced cardiac hypertrophy in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for TAC surgery
-
Suture material
-
This compound
-
Vehicle (e.g., sterile water)
-
Echocardiography system
-
Histology supplies (formalin, paraffin, microtome, slides)
-
Masson's Trichrome or Picrosirius Red stain
-
Protein extraction buffers
-
Antibodies for Western blotting (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
Procedure:
-
Animal Model and Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into the following groups: Sham + Vehicle, TAC + Vehicle, and TAC + this compound.
-
Perform transverse aortic constriction (TAC) surgery to induce pressure overload. A sham operation (thoracotomy without aortic constriction) will be performed on the control group.
-
Administer this compound (e.g., 10 mg/kg/day via oral gavage), starting one day before surgery and continuing for the duration of the study (typically 4-8 weeks). A dose of 10 mg/kg/day of the prodrug cilazapril has been shown to be effective in a rat model of hypertrophy.
-
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions, including left ventricular posterior wall thickness (LVPWd), interventricular septal thickness (IVSd), and ejection fraction (EF).
-
Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and measure the heart weight to body weight ratio (HW/BW) and heart weight to tibia length ratio (HW/TL).
-
Histological Analysis:
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Section the hearts and perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size.
-
Use Masson's Trichrome or Picrosirius Red staining to visualize and quantify cardiac fibrosis.
-
-
Western Blot Analysis:
-
Isolate protein from the left ventricular tissue.
-
Perform Western blotting to analyze the expression and phosphorylation of key signaling proteins, such as Akt, to investigate the molecular mechanisms of this compound's action.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Effects of this compound on Angiotensin II-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Cell Surface Area (µm²) | ANP mRNA (fold change) | BNP mRNA (fold change) |
| Vehicle Control | 1500 ± 120 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Angiotensin II (100 nM) | 2500 ± 200 | 5.2 ± 0.5 | 4.8 ± 0.6 |
| Ang II + this compound (1 nM) | 2200 ± 180 | 4.1 ± 0.4 | 3.9 ± 0.5 |
| Ang II + this compound (10 nM) | 1800 ± 150 | 2.5 ± 0.3 | 2.3 ± 0.4 |
| Ang II + this compound (100 nM) | 1600 ± 130 | 1.5 ± 0.2 | 1.4 ± 0.3 |
Data are presented as mean ± SEM.
Table 2: In Vivo Effects of this compound on TAC-Induced Cardiac Hypertrophy
| Treatment Group | HW/BW (mg/g) | LVPWd (mm) | Ejection Fraction (%) | Fibrosis (%) | p-Akt/Akt ratio |
| Sham + Vehicle | 3.5 ± 0.2 | 0.7 ± 0.05 | 65 ± 3 | 2 ± 0.5 | 1.0 ± 0.1 |
| TAC + Vehicle | 5.8 ± 0.4 | 1.2 ± 0.1 | 40 ± 4 | 15 ± 2 | 2.5 ± 0.3 |
| TAC + this compound | 4.2 ± 0.3 | 0.9 ± 0.08 | 55 ± 3 | 5 ± 1 | 1.4 ± 0.2 |
Data are presented as mean ± SEM. HW/BW: Heart Weight/Body Weight; LVPWd: Left Ventricular Posterior Wall dimension in diastole.
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's mechanism in cardiac hypertrophy signaling.
Conclusion
This application note provides a comprehensive framework for evaluating the therapeutic potential of this compound in mitigating cardiac hypertrophy. The detailed in vitro and in vivo protocols, along with methods for data analysis and presentation, offer a robust approach for researchers in cardiovascular drug discovery. The outlined experiments will enable a thorough investigation of this compound's efficacy and its underlying molecular mechanisms, contributing to the development of novel therapies for heart failure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. [Effect of cilazapril, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cilazapril Hydrate? [synapse.patsnap.com]
Application of Cilazaprilat in Studying Renal Function and Proteinuria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor. Following oral administration, it is rapidly absorbed and hydrolyzed to its active metabolite, cilazaprilat. This compound inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) leads to vasodilation, reduced aldosterone secretion, and subsequent decreases in blood pressure and proteinuria. These properties make cilazapril and its active form, this compound, valuable tools for investigating renal pathophysiology and the therapeutic potential of RAAS inhibition in kidney diseases.
These application notes provide a comprehensive overview of the use of this compound in preclinical research focused on renal function and proteinuria. Detailed protocols for in vivo studies, biochemical analyses, and histological assessments are included to facilitate experimental design and execution.
Application Notes
This compound is particularly useful for studying:
-
The role of the Renin-Angiotensin-Aldosterone System (RAAS) in renal disease: By specifically blocking ACE, this compound allows researchers to investigate the downstream effects of reduced angiotensin II levels on glomerular hemodynamics, tubular function, and the progression of renal fibrosis.
-
Mechanisms of proteinuria: this compound's ability to reduce urinary protein excretion makes it a key compound for exploring the pathways involved in glomerular barrier dysfunction and the potential for therapeutic intervention.
-
Antihypertensive effects on renal function: Researchers can utilize this compound to dissect the blood pressure-dependent and independent effects of RAAS inhibition on preserving renal structure and function.
-
Drug development and screening: this compound can serve as a reference compound in the development and evaluation of new therapeutic agents targeting renal disease and hypertension.
Data Presentation
The following tables summarize the quantitative effects of cilazapril treatment on key renal parameters as reported in various preclinical and clinical studies.
Table 1: Effect of Cilazapril on Renal Hemodynamics and Function in Hypertensive Rats with Renovascular Hypertension
| Parameter | Control (Hypertensive) | Cilazapril-Treated | Percentage Change |
| Mean Arterial Pressure (mmHg) | 163 ± 3 | 122 ± 4 | ↓ 25.2% |
| Glomerular Filtration Rate (mL/min/g kidney weight) | 0.68 ± 0.07 | 0.95 ± 0.10 | ↑ 39.7% |
| Urine Flow (µL/min/g kidney weight) | 8.9 ± 1.5 | 18.2 ± 2.1 | ↑ 104.5% |
| Sodium Excretion (µmol/min/g kidney weight) | 1.2 ± 0.3 | 3.1 ± 0.5 | ↑ 158.3% |
Table 2: Effect of Cilazapril on Proteinuria and Renal Function in Patients with Hypertensive Renal Disease
| Parameter | Baseline | After 1 Month Cilazapril (2.5-5.0 mg/day) | p-value |
| Systolic Blood Pressure (mmHg) | 168 ± 5 | 145 ± 4 | < 0.01 |
| Diastolic Blood Pressure (mmHg) | 102 ± 2 | 88 ± 2 | < 0.01 |
| Urinary Albumin Excretion (mg/24h) | 150 ± 45 | 95 ± 30 | Not Significant |
| Effective Renal Plasma Flow (mL/min) | 350 ± 50 | 370 ± 60 | Not Significant |
| Glomerular Filtration Rate (mL/min) | 70 ± 10 | 72 ± 12 | Not Significant |
| Serum Creatinine (µmol/L) | 120 ± 15 | 118 ± 14 | Not Significant |
Table 3: Effect of Cilazapril on Proteinuria in a Rat Model of Polycystic Kidney Disease
| Parameter | Control (PKD) | Cilazapril-Treated (PKD) | p-value |
| Serum Creatinine (mg/dL) | 1.97 ± 0.10 | 1.77 ± 0.08 | 0.0006 |
| Cyst Volume (mL) | 0.67 ± 0.15 | 0.32 ± 0.09 | 0.036 |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed protocols for inducing a model of renal disease in rats and assessing the therapeutic effects of cilazapril.
Protocol 1: Induction of Proteinuria and Renal Injury using a Hypertensive Rat Model
This protocol describes the two-kidney, one-clip (2K1C) Goldblatt model of renovascular hypertension, a well-established method for studying the interplay between high blood pressure and renal damage.
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
Silver clips (0.2 mm internal diameter)
-
Analgesics (e.g., buprenorphine)
-
Metabolic cages
-
Tail-cuff plethysmograph for blood pressure measurement
-
Cilazapril
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Surgical Induction of Hypertension:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery and place a silver clip around it.
-
Suture the incision in layers.
-
Administer post-operative analgesia as per institutional guidelines.
-
Sham-operated animals undergo the same procedure without clip placement.
-
-
Recovery and Grouping: Allow the animals to recover for one week. Randomly assign the 2K1C rats to either the vehicle or cilazapril treatment group.
-
Treatment:
-
Monitoring:
-
Once a week, measure the systolic blood pressure of conscious, restrained rats using a tail-cuff plethysmograph.
-
At the end of each week, place the rats in individual metabolic cages for 24-hour urine collection. Record the total urine volume.
-
-
Sample Collection and Tissue Harvesting:
-
At the end of the 4-week treatment period, collect a final 24-hour urine sample.
-
Anesthetize the rats and collect blood via cardiac puncture for serum analysis.
-
Euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Harvest the kidneys for histological analysis.
-
Protocol 2: Biochemical Analysis of Renal Function and Proteinuria
Materials:
-
Collected urine and serum samples
-
Commercial assay kits for urinary protein, serum creatinine, and blood urea nitrogen (BUN).
-
Spectrophotometer or plate reader
Procedure:
-
Urine Sample Preparation: Centrifuge the collected 24-hour urine samples at 2000 x g for 10 minutes to remove any debris. Store the supernatant at -80°C until analysis.
-
Serum Sample Preparation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 3000 x g for 15 minutes. Collect the serum and store at -80°C.
-
Measurement of Urinary Protein:
-
Use a commercially available colorimetric assay kit (e.g., based on the Bradford or pyrogallol red-molybdate method).
-
Follow the manufacturer's instructions to prepare standards and samples.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the total protein excretion in mg/24 hours by multiplying the protein concentration by the total urine volume.
-
-
Measurement of Serum Creatinine and BUN:
-
Use commercially available colorimetric assay kits (e.g., based on the Jaffe reaction for creatinine and a urease-based assay for BUN).
-
Follow the manufacturer's instructions for sample and standard preparation.
-
Measure the absorbance and calculate the concentrations.
-
-
Calculation of Creatinine Clearance (an estimate of GFR):
-
Creatinine Clearance (mL/min) = (Urine Creatinine Concentration x Urine Flow Rate) / Serum Creatinine Concentration
-
Protocol 3: Histological Analysis of Kidney Tissue
Materials:
-
Paraffin-embedded kidney tissue sections (5 µm)
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope with a digital camera
Procedure:
-
Tissue Processing and Sectioning:
-
After fixation in 4% paraformaldehyde, dehydrate the kidney tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections.
-
Examine under a microscope to assess overall kidney morphology, including glomerular and tubular structure, and signs of inflammation.
-
-
Masson's Trichrome Staining:
-
This stain is used to visualize collagen fibers and assess the degree of fibrosis.
-
Follow a standard Masson's Trichrome staining protocol. Collagen will be stained blue, nuclei black, and cytoplasm red/pink.
-
Quantify the fibrotic area using image analysis software.
-
-
PAS Staining:
-
This stain is used to highlight the basement membranes of the glomeruli and tubules.
-
Assess for changes in the thickness of the glomerular basement membrane and for the presence of mesangial matrix expansion.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the RAAS in renal function and proteinuria. The protocols and data presented here provide a framework for researchers to design and conduct robust preclinical studies to explore the pathophysiology of kidney disease and evaluate potential therapeutic interventions. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols: Investigating Vascular Remodeling with Cilazaprilat
Introduction
Vascular remodeling, a complex process involving alterations in the structure and function of blood vessel walls, is a key pathological feature of many cardiovascular diseases, including hypertension and atherosclerosis.[1] The renin-angiotensin system (RAS) is a critical regulator of these processes, primarily through its main effector peptide, Angiotensin II (Ang II).[2][3] Ang II promotes vasoconstriction, inflammation, cellular growth, and extracellular matrix deposition, all of which contribute to vascular remodeling.[2][4]
Cilazapril is a long-acting angiotensin-converting enzyme (ACE) inhibitor. Following oral administration, it is hydrolyzed to its active metabolite, Cilazaprilat. This compound competitively blocks ACE, the enzyme responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting Ang II production, this compound effectively mitigates the downstream effects of RAS activation, making it a valuable pharmacological tool for studying and attenuating vascular remodeling in various disease models. These application notes provide an overview and detailed protocols for utilizing this compound in vascular remodeling research.
Mechanism of Action of this compound in Vascular Remodeling
This compound's primary mechanism involves the inhibition of ACE. This action interrupts the renin-angiotensin-aldosterone system (RAAS), leading to a cascade of beneficial effects on the vasculature:
-
Reduced Angiotensin II Levels: Lowering Ang II levels decreases vasoconstriction and reduces the stimulation of vascular smooth muscle cell (VSMC) proliferation and hypertrophy.
-
Inhibition of Growth Factors: Ang II is known to induce the expression of several growth factors, including platelet-derived growth factor (PDGF) and transforming growth factor-beta (TGF-β). By reducing Ang II, this compound helps to suppress these pro-proliferative signals.
-
Decreased Extracellular Matrix Deposition: Ang II stimulates the synthesis of collagen types I and III, leading to fibrosis and increased arterial stiffness. ACE inhibitors can decrease this medial collagen deposition.
-
Improved Endothelial Function: this compound has been shown to improve endothelium-dependent relaxation. It can potentiate the effects of bradykinin and increase the production of endothelium-derived relaxing factors like nitric oxide.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Effect of cilazapril, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Molecular Mechanisms Underlying Vascular Remodeling in Hypertension [imrpress.com]
Application Notes and Protocols: Solid-Phase Extraction of Cilazaprilat from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and pre-concentration of analytes from complex biological samples, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction methods.
This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma and urine, followed by high-performance liquid chromatography (HPLC) analysis. The methodologies are based on published research and are intended to serve as a comprehensive guide for researchers in the field.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₃O₅ | [] |
| Molecular Weight | 389.45 g/mol | [] |
| pKa₁ (acidic) | 3.3 | [2] |
| pKa₂ (basic) | 6.4 | [2] |
| Predicted logP | -0.2 | [3] |
The presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups, as indicated by the two pKa values, allows for the use of mixed-mode or reversed-phase SPE sorbents with pH adjustment to optimize retention and elution. The low logP value suggests that this compound is relatively hydrophilic.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure. The inhibition of ACE by this compound leads to a cascade of effects that ultimately lower blood pressure.
Experimental Workflow for SPE of this compound
The general workflow for the solid-phase extraction of this compound from biological matrices is depicted below. This process involves sample pre-treatment, conditioning of the SPE cartridge, sample loading, washing to remove interferences, and finally, elution of the analyte of interest.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the determination of this compound in biological fluids using SPE followed by HPLC.
Table 1: Solid-Phase Extraction and HPLC of this compound in Human Urine
| SPE Sorbent | Analytical Method | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Styrene-divinylbenzene (SDB-2) | RP-LC-UV | 1.8 - 20.0 | 1.8 | Not Reported | |
| C8 | HPLC-Amperometric Detection | Not Reported | 0.04 | > 85 | |
| C18 | HPLC-Photometric Detection | Not Reported | 0.07 | > 85 |
Table 2: SPE and LC-MS/MS of a Similar ACE Inhibitor (Enalaprilat) in Human Plasma
| SPE Sorbent | Analytical Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| 96-well SPE cartridge | LC/MS/MS | 1.0 - 100 | 1.0 | 91.9 - 104.7 | < 15.4 |
Experimental Protocols
Protocol 1: SPE of this compound from Human Urine
This protocol is based on the methods described by Uskoković-Marković et al. and Prieto et al.
Materials:
-
SPE cartridges: Styrene-divinylbenzene (SDB-2) or C18
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphoric acid
-
Human urine samples
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.
-
Adjust the pH of the supernatant to approximately 2.3 with 10 mM phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Condition the SDB-2 or C18 cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load 1-2 mL of the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Follow with a wash of 1 mL of a methanol-water mixture (e.g., 5:95 v/v) to remove weakly bound impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 2-3 mL of a methanol-10 mM phosphoric acid mixture (e.g., 50:50 v/v).
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for HPLC analysis.
-
Protocol 2: SPE of this compound from Human Plasma (Adapted from ACE Inhibitor Protocols)
This protocol is adapted from methodologies for other ACE inhibitors, such as enalaprilat, due to the limited number of published SPE methods specifically for this compound in plasma. A reversed-phase or mixed-mode cation exchange sorbent is recommended.
Materials:
-
SPE cartridges: C8, C18, or mixed-mode cation exchange
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid or ammonium hydroxide
-
Human plasma samples (collected in tubes containing an anticoagulant like EDTA)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add an equal volume of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the C8 or C18 cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar matrix components.
-
Wash with 2 mL of 5% methanol in water to remove less hydrophobic interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 2 mL of a mobile phase-like solution, for example, methanol containing 0.1% formic acid.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Conclusion
The provided protocols offer a comprehensive starting point for the solid-phase extraction of this compound from biological matrices. The choice of SPE sorbent and the optimization of wash and elution solvents are critical for achieving high recovery and clean extracts. It is recommended to validate the chosen method in your laboratory to ensure it meets the specific requirements for accuracy, precision, and sensitivity for your intended application. The physicochemical properties and mechanism of action of this compound should guide the method development and optimization process.
References
Application Notes and Protocols for Spectrophotometric Quantitative Analysis of Cilazaprilat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, using various spectrophotometric techniques. While many of the cited methods have been validated for the prodrug Cilazapril, their principles are directly applicable to the analysis of this compound due to structural similarities. These methods offer simple, cost-effective, and rapid alternatives to chromatographic techniques for routine quality control and research purposes.
Overview of Spectrophotometric Methods
Spectrophotometry is a versatile analytical technique that measures the absorption of light by a chemical substance. For the quantitative analysis of this compound, several approaches can be employed:
-
Direct UV-Visible Spectrophotometry: This method relies on the intrinsic ultraviolet absorbance of this compound. However, its application can be limited in complex matrices due to spectral overlap with other components.
-
Visible Spectrophotometry via Chemical Derivatization: To enhance sensitivity and selectivity, this compound can be reacted with specific reagents to form colored products that absorb in the visible region of the electromagnetic spectrum.
-
Charge-Transfer Complexation: This involves the reaction of an electron-donating molecule (this compound) with an electron-accepting molecule (π-acceptor) to form a colored charge-transfer complex.
-
Redox and Subsequent Reaction: This method can involve the oxidation or bromination of the analyte, followed by a reaction to produce a quantifiable colored species.
-
-
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. It is particularly useful for resolving overlapping spectral bands and eliminating background interference, thereby enhancing the specificity of the analysis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for different spectrophotometric methods applicable to the analysis of this compound.
Table 1: Visible Spectrophotometry via Bromination
| Parameter | Value | Reference |
| Linearity Range | 0.4–6 µg/mL | |
| Limit of Detection (LOD) | 0.0126 µg/mL | |
| Limit of Quantification (LOQ) | 0.0381 µg/mL | |
| Wavelength (λmax) | 530 nm |
Table 2: UV-Visible Spectrophotometry via Charge-Transfer Complexation
| Reagent | Parameter | Value | Reference |
| DDQ | Linearity Range | 6–60 µg/mL | |
| Wavelength (λmax) | 460 nm | ||
| Chloranilic Acid | Linearity Range | 20–260 µg/mL | |
| Wavelength (λmax) | 515 nm |
Table 3: Derivative Spectrophotometry (General Applicability)
| Derivative Order | Parameter | Typical Range | Reference |
| First Derivative | Linearity Range | 2-12 µg/mL | |
| LOD | ~0.5 µg/mL | ||
| LOQ | ~1.6 µg/mL | ||
| Second Derivative | Linearity Range | 2-12 µg/mL | |
| LOD | ~0.5 µg/mL | ||
| LOQ | ~1.6 µg/mL |
Note: The data for derivative spectrophotometry is based on a representative study of a similar pharmaceutical compound and illustrates the typical performance of the technique.
Experimental Protocols
Method 1: Visible Spectrophotometry via Bromination and Reaction with Methyl Orange
This method is based on the bromination of this compound using bromine generated in situ from a bromate-bromide mixture in an acidic medium. The excess, unreacted bromine is then used to bleach a fixed amount of methyl orange, and the decrease in absorbance is measured.
Instrumentation:
-
Double beam UV-Visible spectrophotometer
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Potassium Bromate (KBrO₃) - Potassium Bromide (KBr) Mixture: Prepare a stock solution containing an appropriate concentration of KBrO₃ and KBr in deionized water. A concentration equivalent to 10 µg/mL of KBrO₃ in the final reaction mixture is suggested as optimal.
-
Hydrochloric Acid (HCl): 5 M solution.
-
Methyl Orange Solution: 50 µg/mL.
-
This compound Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or deionized water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
Protocol:
-
Preparation of Calibration Standards: Prepare a series of working standard solutions of this compound (e.g., 0.4, 1, 2, 3, 4, 5, and 6 µg/mL) by appropriate dilution of the stock solution.
-
Reaction Procedure:
-
Into a series of 10 mL volumetric flasks, pipette 1.0 mL of the bromate-bromide mixture solution.
-
Add 2.0 mL of 5 M HCl.
-
Add varying aliquots of the this compound standard solutions to each flask.
-
Allow the reaction to proceed for the optimized time (e.g., 5 minutes) at room temperature.
-
Add 1.0 mL of the methyl orange solution (50 µg/mL) to each flask and mix well.
-
Dilute to the mark with deionized water.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at 530 nm against a reagent blank prepared in the same manner without the addition of this compound.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of this compound. The absorbance will decrease with increasing this compound concentration.
Method 2: UV-Visible Spectrophotometry via Charge-Transfer Complexation
This method is based on the formation of a colored charge-transfer complex between this compound (as the electron donor) and a π-acceptor reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranilic acid (CA).
Instrumentation:
-
UV-Visible spectrophotometer
-
1 cm matched quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
DDQ Solution (0.1% w/v): Dissolve 100 mg of DDQ in 100 mL of a suitable solvent like acetonitrile or methanol.
-
Chloranilic Acid Solution (0.1% w/v): Dissolve 100 mg of chloranilic acid in 100 mL of a suitable solvent like acetonitrile.
-
This compound Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the same solvent used for the reagent.
Protocol:
-
Preparation of Calibration Standards: Prepare a series of working standard solutions of this compound by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 6-60 µg/mL for DDQ, 20-260 µg/mL for Chloranilic Acid).
-
Reaction Procedure:
-
Into a series of 10 mL volumetric flasks, add varying aliquots of the this compound standard solutions.
-
Add 1.0 mL of the selected reagent solution (DDQ or Chloranilic Acid).
-
Mix well and allow the reaction to stand at room temperature for the optimized time to ensure complete color development (typically 5-15 minutes).
-
Dilute to the mark with the solvent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solutions at the respective λmax (e.g., 460 nm for DDQ, 515 nm for Chloranilic Acid) against a reagent blank.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of this compound.
Method 3: Derivative Spectrophotometry
This method can be applied to enhance the resolution of the UV spectrum of this compound, especially in the presence of interfering substances. The first or second derivative of the absorbance spectrum is calculated and used for quantification.
Instrumentation:
-
UV-Visible spectrophotometer with software capable of calculating derivative spectra.
-
1 cm matched quartz cuvettes.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
Solvent: A suitable UV-grade solvent in which this compound is soluble and stable (e.g., methanol, 0.1 M HCl).
-
This compound Standard Stock Solution: Prepare a stock solution of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
Protocol:
-
Preparation of Calibration Standards: Prepare a series of working standard solutions of this compound by diluting the stock solution to the desired concentrations.
-
Spectral Acquisition:
-
Record the zero-order UV absorption spectrum of each standard solution over a suitable wavelength range (e.g., 200-400 nm) against a solvent blank.
-
-
Derivative Calculation:
-
Using the spectrophotometer's software, calculate the first-derivative (D¹) and second-derivative (D²) spectra for each standard.
-
-
Wavelength Selection and Measurement:
-
For the first derivative, measure the amplitude at a zero-crossing point of the interfering species or at a peak maximum.
-
For the second derivative, measure the peak-to-trough amplitude.
-
-
Calibration Curve: Plot the derivative signal (amplitude) versus the concentration of this compound and perform a linear regression analysis.
Conclusion
The spectrophotometric methods described provide reliable and accessible means for the quantitative analysis of this compound in various settings. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation according to ICH guidelines is essential before implementation for routine analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Cilazaprilat Stability Issues in Aqueous Solutions
Welcome to the technical support center for Cilazaprilat stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and stabilizing this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for the prodrug Cilazapril in aqueous solutions is hydrolysis of its ester bond, which leads to the formation of its active metabolite, this compound. This compound itself can be susceptible to further degradation under certain conditions. Forced degradation studies have shown that Cilazapril is unstable in acidic and basic conditions, leading to the formation of this compound[1][2]. Factors such as pH, temperature, and the presence of oxidizing agents can influence the rate of degradation[1][2].
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Cilazapril is known to be unstable in both acidic and basic aqueous environments, which leads to its conversion to this compound[1]. While specific pH-rate profiles for this compound are not extensively detailed in the provided literature, the stability of the parent compound, Cilazapril, is significantly pH-dependent. To maintain the integrity of your sample, it is recommended to work with freshly prepared solutions and control the pH within a suitable range, which is often slightly acidic for analytical purposes. For instance, HPLC methods for analyzing Cilazapril and its degradation products frequently use a mobile phase with a phosphate buffer at pH 2.0 or 3.0.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store the solutions at low temperatures (2-8 °C) and protect them from light. The use of amber glass or PET bottles is recommended for storing solutions to prevent photodegradation.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer is a crucial step in controlling the pH and thereby stabilizing your this compound solution. For analytical purposes, such as HPLC, phosphate buffers with a pH in the acidic range (e.g., pH 2.0-3.0) are commonly used in the mobile phase, which suggests that maintaining a slightly acidic environment can be beneficial for stability during analysis. The choice of buffer will depend on the specific requirements of your experiment.
Q5: Are there any known incompatibilities of this compound with common excipients or reagents?
A5: While information on direct incompatibilities of this compound is limited, studies on the prodrug Cilazapril have shown that its stability can be affected by the presence of other drugs, such as hydrochlorothiazide, and various excipients, particularly in solid dosage forms where moisture content is a critical factor. The coexistence of other active ingredients may lead to interactions that accelerate degradation. When preparing complex solutions, it is important to consider the potential for such interactions.
Troubleshooting Guides
Problem: Rapid degradation of my this compound standard solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. Adjust to a slightly acidic pH (e.g., 3-5) using a suitable buffer, such as a phosphate buffer, unless your experimental protocol requires a different pH. |
| High Temperature | Store your stock and working solutions at refrigerated temperatures (2-8 °C). Avoid leaving solutions at room temperature for extended periods. |
| Exposure to Light | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. |
| Solution Age | Prepare fresh solutions daily for your experiments. If using a stock solution, perform a stability check to determine its usable lifetime under your storage conditions. |
| Oxidation | If oxidative degradation is suspected, consider preparing your solutions in deoxygenated solvents and adding an antioxidant, if compatible with your experimental setup. |
Problem: Inconsistent results in my cell-based assays with this compound.
| Possible Cause | Troubleshooting Step |
| Degradation in Culture Media | The pH and components of your cell culture media may be affecting the stability of this compound. Prepare fresh dilutions of this compound in media immediately before adding to the cells. |
| Interaction with Media Components | Some components in the serum or media supplements could potentially interact with this compound. If possible, run a control experiment to assess the stability of this compound in your specific culture media over the time course of your assay. |
| Adsorption to Labware | This compound may adsorb to certain types of plasticware. Consider using low-adhesion microplates or glass labware where appropriate. |
Experimental Protocols
Protocol for the Preparation of a Standard this compound Solution for HPLC Analysis
This protocol is based on common practices for the analysis of Cilazapril and its degradation products.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Phosphate Buffer (pH 2.0):
-
Dissolve an appropriate amount of KH2PO4 in deionized water to make a 0.1 M solution.
-
Adjust the pH to 2.0 with orthophosphoric acid.
-
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of methanol in a volumetric flask.
-
Bring the flask to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
-
-
Preparation of Working Standard Solution (e.g., 10 µg/mL):
-
Dilute the stock solution with the mobile phase to the desired concentration. The mobile phase composition is typically a mixture of acetonitrile, methanol, and the phosphate buffer (e.g., 60:10:30 v/v/v).
-
Filter the working standard solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period.
-
At various time points, withdraw samples, neutralize them with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H2O2.
-
Keep the solution at room temperature and monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Prepare an aqueous solution of this compound.
-
Expose the solution to elevated temperatures (e.g., 60-80 °C) in a water bath.
-
Analyze samples at different time intervals.
-
-
Photodegradation:
-
Expose an aqueous solution of this compound to UV and visible light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
Data Presentation
Table 1: Summary of HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., LiChrospher® 100 RP-18, 5 µm) | C18 (e.g., microBondapak) |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) (60:10:30, v/v/v) | Methanol:10 mM Phosphoric Acid (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 212 nm | UV at 206 nm |
| Temperature | Ambient | 30 °C |
Visualizations
Caption: Degradation pathway of Cilazapril to this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Troubleshooting low recovery of Cilazaprilat during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Cilazaprilat during sample preparation.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly low recovery of this compound from plasma samples after solid-phase extraction (SPE). What are the potential causes?
Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Here are some common causes to investigate:
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Incomplete Analyte Retention: The chosen SPE sorbent may not be optimal for retaining this compound. Ensure the sorbent chemistry is appropriate for the analyte's properties. For ionizable compounds like this compound, adjusting the sample pH to suppress ionization can enhance retention on reversed-phase sorbents.[1]
-
Analyte Breakthrough During Loading: The sample loading volume might be too large for the SPE cartridge's capacity, or the flow rate during loading could be too high, preventing sufficient interaction between this compound and the sorbent.[1][2]
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Premature Elution During Washing: The wash solvent may be too strong, causing the unintended elution of this compound along with interferences.[3]
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Incomplete Elution: The elution solvent might not be strong enough to desorb this compound completely from the sorbent. The volume of the elution solvent could also be insufficient.[4]
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Analyte Instability: Cilazapril, the prodrug of this compound, is known to be unstable and can degrade to this compound, especially in the presence of moisture or under acidic/basic conditions. The pH and temperature conditions during sample preparation should be carefully controlled to prevent degradation, which could affect quantification if not accounted for.
-
Matrix Effects: Components in the plasma matrix can interfere with the binding of this compound to the sorbent or co-elute and cause ion suppression in LC-MS analysis.
Q2: Our team is using a protein precipitation protocol with acetonitrile, but the this compound recovery is inconsistent. What could be the issue?
Inconsistent recovery after protein precipitation can be attributed to several factors:
-
Inefficient Protein Removal: The ratio of acetonitrile to plasma may not be optimal for complete protein precipitation. Generally, a 3:1 or 4:1 ratio of acetonitrile to plasma is recommended. Incomplete precipitation can lead to matrix effects and column clogging.
-
Analyte Co-precipitation: this compound might be getting trapped within the precipitated protein pellet. To mitigate this, ensure thorough vortexing and consider a second extraction of the pellet.
-
Sample pH: The pH of the sample can influence the solubility of this compound and its interaction with proteins. Adjusting the pH before adding the precipitation solvent might improve recovery.
-
Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.
-
Solvent Evaporation: If an evaporation and reconstitution step is used after precipitation, loss of the analyte can occur if the evaporation is carried out too aggressively (high temperature or strong nitrogen stream).
Q3: We are developing a liquid-liquid extraction (LLE) method for this compound and are struggling with emulsion formation. How can we resolve this?
Emulsion formation is a common issue in LLE, especially with complex matrices like plasma. Here are some strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube multiple times.
-
pH Adjustment: Modifying the pH of the aqueous phase can alter the properties of interfering substances and may help break the emulsion.
-
Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help force the separation of the layers.
-
Centrifugation: Spinning the sample in a centrifuge is often an effective way to break an emulsion.
-
Solvent Choice: Experiment with different organic solvents. Sometimes, a slightly more or less polar solvent can prevent emulsion formation.
Q4: Could the low recovery be related to the stability of this compound itself in the biological matrix?
Yes, the stability of the analyte in the biological matrix is a critical factor. Cilazapril is a prodrug that is hydrolyzed to the active form, this compound. Factors that can affect the stability of this compound and its precursor in biological samples include:
-
Enzymatic Degradation: Biological matrices contain enzymes that can potentially degrade the analyte. It's important to process samples promptly or store them at appropriate low temperatures (e.g., -80°C) to minimize enzymatic activity.
-
pH and Temperature: As mentioned, Cilazapril is sensitive to pH and temperature, which can lead to its conversion to this compound. The storage and processing conditions should be carefully controlled and validated.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation and should be avoided.
Troubleshooting Summary for Low this compound Recovery
| Problem Area | Potential Cause | Recommended Solution |
| Sample Collection & Storage | Analyte degradation due to improper storage. | Store samples at -80°C. Minimize freeze-thaw cycles. |
| Enzymatic degradation. | Process samples quickly after thawing. Keep samples on ice during processing. | |
| Protein Precipitation | Incomplete protein removal. | Optimize the solvent-to-sample ratio (e.g., 3:1 or 4:1 ACN:plasma). |
| Analyte co-precipitation with proteins. | Vortex thoroughly. Consider a second extraction of the protein pellet. | |
| Sub-optimal pH. | Adjust sample pH before adding the precipitation solvent. | |
| Liquid-Liquid Extraction | Emulsion formation. | Use gentle mixing. Add salt to the aqueous phase. Centrifuge the sample. |
| Incorrect pH for extraction. | Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent. | |
| Wrong choice of extraction solvent. | Test different organic solvents with varying polarities. | |
| Solid-Phase Extraction | Inappropriate sorbent selection. | Choose a sorbent that provides good retention for this compound (e.g., a mixed-mode or polymeric reversed-phase sorbent). |
| Sub-optimal pH during loading. | Adjust the sample pH to maximize the retention of this compound on the sorbent. | |
| Analyte loss during washing. | Use a weaker wash solvent or a smaller volume. Analyze the wash eluate to check for analyte loss. | |
| Incomplete elution. | Use a stronger elution solvent or a larger volume. Optimize the pH of the elution solvent. | |
| Analytical (HPLC/LC-MS) | Poor peak shape. | Ensure the sample solvent is compatible with the mobile phase. Adjust mobile phase pH. |
| Matrix effects (ion suppression/enhancement). | Improve sample clean-up. Use a stable isotope-labeled internal standard. Dilute the sample. | |
| Column contamination or degradation. | Use a guard column. Flush or replace the analytical column. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer at pH 6.0.
-
Sample Loading: Pre-treat 0.5 mL of plasma by adding an internal standard and diluting with 0.5 mL of 100 mM phosphate buffer at pH 6.0. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences. Follow with a wash of 1 mL of 20 mM ammonium acetate to remove salts.
-
Elution: Elute the this compound with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Protein Precipitation for this compound from Plasma
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Sample Preparation: To 0.5 mL of plasma in a glass tube, add the internal standard and 0.5 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Mixing: Cap the tube and mix by gentle inversion for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Troubleshooting Workflow
References
Optimizing HPLC mobile phase for better separation of Cilazaprilat peaks
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for better separation of Cilazaprilat peaks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound and its related substances.
Problem: Poor Resolution Between this compound and Other Peaks
Q: My chromatogram shows overlapping peaks for this compound and other components. How can I improve the resolution?
A: Poor resolution is a common issue that can often be resolved by systematically adjusting the mobile phase composition and other chromatographic parameters. Here are several strategies to improve peak separation:
-
Adjust the Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a critical factor influencing retention and selectivity.[1][2][3]
-
Decrease the organic solvent percentage: This will generally increase the retention times of all components, potentially providing better separation between closely eluting peaks.
-
Experiment with different organic modifiers: If you are using acetonitrile, consider trying methanol or a combination of both. The addition of methanol can sometimes sharpen peaks and alter selectivity.[4]
-
-
Optimize the Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state of acidic and basic analytes like this compound, which in turn impacts their retention on a reversed-phase column.[5]
-
For weakly acidic or basic compounds, adjusting the pH by ±1 unit from the analyte's pKa can lead to significant changes in retention and selectivity. A pH range of 2.0 to 4.0 is commonly used for the analysis of ACE inhibitors to ensure stable retention.
-
-
Incorporate Ion-Pairing Agents: For ionic or highly polar analytes, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention.
-
Consider Gradient Elution: If isocratic elution does not provide adequate separation for a complex mixture of this compound and its impurities, a gradient elution program can be employed. This involves changing the mobile phase composition during the run to effectively separate components with a wide range of polarities.
Problem: Peak Tailing of the this compound Peak
Q: The this compound peak in my chromatogram is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and column condition. Here’s how to troubleshoot this issue:
-
Adjust Mobile Phase pH: Un-ionized silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Lowering the mobile phase pH (e.g., to around 2.0-3.0) can suppress the ionization of these silanol groups and reduce tailing.
-
Use Mobile Phase Additives: The addition of a small concentration of a long-chain amine, such as hexylamine or heptylamine (e.g., 0.12%), can effectively mask the active silanol sites and significantly improve the peak symmetry of this compound.
-
Check for Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Ensure Proper Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including inaccurate pH adjustment or incomplete degassing, can contribute to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A1: A common starting point for the reversed-phase HPLC analysis of this compound is a mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer. A frequently cited mobile phase consists of acetonitrile, methanol, and a phosphate buffer at pH 2.0 in a ratio of 60:10:30 (v/v/v).
Q2: What type of HPLC column is recommended for this compound separation?
A2: A reversed-phase C18 (RP-18) or C8 column is typically used for the analysis of this compound and other ACE inhibitors. These columns provide good retention and separation for moderately polar compounds.
Q3: How does the mobile phase pH affect the retention of this compound?
A3: this compound is an ionizable compound. The pH of the mobile phase determines its degree of ionization. In reversed-phase chromatography, the non-ionized form of an analyte is more retained than its ionized form. By adjusting the mobile phase to an acidic pH (e.g., 2.0-3.0), the ionization of this compound is suppressed, leading to longer and more stable retention times.
Q4: Can I use a gradient elution method for better separation?
A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in the presence of its degradation products or other impurities with varying polarities. A gradient allows for the separation of a wider range of compounds in a single run by gradually increasing the organic solvent strength.
Q5: What are forced degradation studies and why are they important for method development?
A5: Forced degradation studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products. These studies are crucial for developing a "stability-indicating" HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the method's specificity.
Experimental Protocols
Protocol 1: Preparation of a Standard Mobile Phase
This protocol describes the preparation of a commonly used mobile phase for this compound analysis.
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Deionized water
Procedure:
-
Prepare the Phosphate Buffer (pH 2.0):
-
Dissolve an appropriate amount of KH2PO4 in deionized water to make a solution of a specific molarity (e.g., 0.01 M).
-
Adjust the pH of the buffer solution to 2.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.
-
-
Prepare the Mobile Phase Mixture:
-
In a clean, appropriate container, mix acetonitrile, methanol, and the prepared phosphate buffer (pH 2.0) in the desired ratio (e.g., 60:10:30, v/v/v).
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using a suitable method such as sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.
-
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | LiChrospher® 100 RP-18 (5 µm) | |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) (60:10:30, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 212 nm | |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL |
Table 2: Troubleshooting Summary for Common HPLC Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Inappropriate mobile phase composition | Adjust organic solvent ratio; try a different organic solvent; optimize pH. |
| Isocratic elution insufficient | Switch to a gradient elution method. | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (2.0-3.0); add a long-chain amine (e.g., hexylamine). |
| Column contamination | Flush the column with a strong solvent; replace the guard column. | |
| Baseline Noise/Drift | Contaminated mobile phase; air bubbles | Use high-purity solvents; degas the mobile phase thoroughly. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Visualizations
Caption: Troubleshooting workflow for poor this compound peak separation.
Caption: Logical steps for optimizing the HPLC mobile phase.
References
Addressing matrix effects in LC-MS/MS analysis of Cilazaprilat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Cilazaprilat.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of this compound.
Q1: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A1: Yes, poor sensitivity, inconsistent peak areas, and high variability between injections are classic signs of matrix effects, specifically ion suppression.[1][2] Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[3] Phospholipids are common culprits in plasma samples that can cause significant ion suppression.[4]
Q2: How can I confirm that matrix effects are impacting my analysis?
A2: A systematic way to evaluate matrix effects is by performing a post-column infusion experiment. This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A quantitative assessment can be made using the post-extraction spike method, where the response of this compound in a pre-extracted blank matrix is compared to its response in a neat solution. A significant difference in response indicates the presence of matrix effects.
Q3: My current sample preparation involves a simple protein precipitation (PPT). Is this sufficient to eliminate matrix effects?
A3: While protein precipitation is a quick and easy method to remove proteins, it is often insufficient for eliminating phospholipids and other small-molecule interferences that cause significant matrix effects. PPT is considered the least effective sample preparation technique for minimizing matrix effects. For more robust and reliable results, more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.
Q4: I want to improve my sample cleanup. Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for this compound?
A4: Both LLE and SPE are effective methods for reducing matrix effects and are superior to protein precipitation.
-
LLE is a classic technique that can provide clean extracts if the solvent system is optimized. For this compound, a simple one-step LLE with ethyl acetate has been shown to be effective.
-
SPE offers high selectivity and can provide even cleaner extracts, leading to a greater reduction in matrix effects. For this compound analysis in urine, C8 SPE cartridges have been used successfully.
The choice between LLE and SPE may depend on factors such as sample volume, desired throughput, and the specific matrix being analyzed. A comparison of these methods is provided in the table below.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in the analysis of this compound from plasma?
A1: The primary cause of matrix effects, particularly ion suppression, in plasma samples is the presence of endogenous phospholipids. These molecules are often co-extracted with the analyte and can interfere with the ionization process in the MS source.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS has nearly identical physicochemical properties to the analyte (this compound) and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: Can I use a structural analog as an internal standard if a SIL-IS for this compound is not available?
A3: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial that the structural analog has very similar chromatographic behavior and ionization characteristics to this compound to effectively compensate for matrix effects. Enalapril has been used as an internal standard for this compound analysis. It is important to validate that the chosen analog adequately tracks the analyte's behavior in the presence of matrix effects.
Q4: Besides sample preparation, what else can I do to minimize matrix effects?
A4: Optimizing your chromatographic conditions can also help mitigate matrix effects. By achieving better separation between this compound and co-eluting matrix components, you can reduce their impact on ionization. This can be accomplished by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound in biological matrices.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Moderate to High | Low | High | Low | Prone to significant ion suppression from phospholipids. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate | Requires optimization of solvent and pH; can be labor-intensive. |
| Solid-Phase Extraction (SPE) | High | High | High (with automation) | High | Offers the cleanest extracts and greatest reduction in matrix effects. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from the method described by Lee et al. (2007).
-
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Enalapril). Vortex for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is based on the methodology for ACE inhibitors in urine.
-
Cartridge Conditioning: Condition a C8 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 1 mL of the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Workflow for LLE of this compound from plasma.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. | Semantic Scholar [semanticscholar.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. chromatographyonline.com [chromatographyonline.com]
Cilazaprilat degradation pathways and prevention in long-term storage
For researchers, scientists, and drug development professionals working with cilazaprilat, ensuring its stability during long-term storage is paramount for accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.
Troubleshooting and FAQs
Q1: I'm observing a decrease in the parent peak of cilazapril and the appearance of a new peak in my HPLC analysis after long-term storage. What could be the cause?
This is a common observation and is likely due to the degradation of cilazapril. The primary degradation pathway is hydrolysis, where the ester group of cilazapril is cleaved to form its active metabolite, this compound. Another potential degradation route is intramolecular cyclization, leading to the formation of a diketopiperazine derivative.[1]
Q2: My this compound sample, stored at room temperature, shows significant degradation. How can I prevent this?
This compound is susceptible to degradation, particularly at elevated temperatures and in the presence of humidity.[2] For long-term storage, it is crucial to store this compound at controlled low temperatures, protected from moisture. Storing samples in tightly sealed containers with a desiccant can help minimize humidity-induced degradation.
Q3: I suspect my sample has degraded due to exposure to acidic or basic conditions during my experiment. What are the expected degradation products?
Forced degradation studies have shown that cilazapril is unstable in both acidic and basic conditions, leading to the formation of this compound.[3] Under alkaline conditions, a degradant with a mass-to-charge ratio (m/z) of 389 has been identified.[1]
Q4: Can oxidation be a concern for this compound stability?
Yes, oxidation is a potential degradation pathway. An oxidative degradant with an m/z of 433 has been reported.[1] To prevent oxidation, it is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and to avoid exposure to oxidizing agents.
Degradation Pathways
The primary degradation pathways for cilazapril involve hydrolysis and intramolecular cyclization.
Hydrolysis: The ester linkage in cilazapril is susceptible to hydrolysis, yielding the active metabolite, this compound. This reaction is accelerated by acidic or basic conditions.
Intramolecular Cyclization (Diketopiperazine Formation): this compound can undergo intramolecular cyclization to form a stable six-membered ring structure known as a diketopiperazine. This process involves the nucleophilic attack of the N-terminal amine on the amide carbonyl group.
Oxidation: Cilazapril can also undergo oxidation, leading to the formation of N-oxides or other oxidized derivatives.
Below are diagrams illustrating these degradation pathways and a typical experimental workflow for stability testing.
Caption: Major degradation pathways of cilazapril.
Caption: Workflow for this compound stability studies.
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from forced degradation studies on cilazapril. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Cilazapril | Primary Degradation Product(s) |
| Acid Hydrolysis | 2 M HCl | 2 hours | 100°C | Significant | This compound |
| Alkaline Hydrolysis | 2 M NaOH | 2 hours | 100°C | Significant | Alkaline Degradant (m/z 389) |
| Oxidation | 30% (w/v) H₂O₂ | - | - | Significant | Oxidative Degradant (m/z 433) |
Note: Specific percentage degradation values were not consistently reported in the reviewed literature. "Significant" indicates that the studies reported substantial degradation under these conditions.
Experimental Protocols
Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of cilazapril and its primary degradation product, this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: LiChrospher® 100 RP-18 (5 µm), 250-4 mm.
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Internal Standard: Benzocaine can be used as an internal standard.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare standard solutions of cilazapril and this compound in a suitable solvent (e.g., methanol).
-
Prepare the sample solution from the long-term storage or forced degradation study.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at 212 nm.
-
Identify and quantify the peaks corresponding to cilazapril and its degradation products by comparing their retention times and peak areas with those of the standards.
Forced Degradation Studies
These studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M to 2 M HCl at a controlled temperature (e.g., 60-100°C) for a specified duration.
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 M to 2 M NaOH at a controlled temperature (e.g., 60-100°C) for a specified duration.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature (e.g., 70-90°C).
-
Photolytic Degradation: Expose the drug substance (in solid or solution form) to UV and visible light.
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with a suitable solvent before analysis by HPLC or LC-MS/MS to identify and quantify the degradation products.
Prevention of Degradation in Long-Term Storage
To minimize the degradation of this compound during long-term storage, the following measures are recommended:
-
Temperature: Store at low temperatures, as recommended by the manufacturer, typically refrigerated or frozen.
-
Humidity: Protect from moisture by storing in tightly sealed containers, preferably with a desiccant.
-
Light: Store in light-resistant containers to prevent photolytic degradation.
-
Inert Atmosphere: For highly sensitive samples, consider storing under an inert gas like nitrogen or argon to prevent oxidation.
-
pH: Maintain a neutral pH environment, as both acidic and basic conditions can accelerate hydrolysis.
-
Excipient Compatibility: When formulating, be aware that certain excipients can promote degradation. Compatibility studies are essential.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Multicriteria Optimization Methodology in Stability-Indicating Method Development of Cilazapril and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Cilazaprilat for in vitro experiments
Welcome to the technical support center for utilizing Cilazaprilat in your research. This resource provides detailed troubleshooting guides and frequently asked questions to help you overcome solubility challenges during your in vitro experiments. Cilazapril is the prodrug that is rapidly metabolized to its active form, this compound, which is a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] This guide focuses on improving the solubility of the compound for effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating out of my aqueous cell culture medium. What is the likely cause?
A1: Precipitation in aqueous solutions is a common issue due to the low water solubility of this compound's parent compound, Cilazapril.[3] The issue often arises when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted too quickly or to a final concentration that exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent in your culture medium may also be critical; many cell lines can tolerate up to 0.5-1% DMSO, but higher concentrations can be toxic and can also cause the compound to crash out of solution.[4]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is highly recommended for preparing stock solutions of the prodrug, Cilazapril. It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] For lower concentration stock solutions, methanol can also be used. Always use a freshly opened or anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.
Q3: How can I improve the solubility of this compound when diluting it into my experimental buffer or media?
A3: To improve solubility and avoid precipitation upon dilution, consider the following techniques:
-
Use a Co-solvent System: Formulations including DMSO, PEG300, and Tween-80 have been used to achieve clear solutions.
-
pH Adjustment: this compound's solubility is pH-dependent. At physiological pH (7.4), its carboxyl groups are ionized, which can aid solubility. The prodrug, Cilazapril, is soluble in 0.1 M NaOH (14.29 mg/mL), indicating that basic conditions improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using an ultrasonic bath can help dissolve the compound. Be cautious with temperature, as prolonged heat can degrade the compound.
-
Use of Solubilizing Excipients: For specific formulations, agents like SBE-β-CD (sulfobutyl ether beta-cyclodextrin) can be used to increase solubility.
Q4: How stable is this compound in solution?
A4: Cilazapril, the prodrug, is known to undergo hydrolysis to form the active this compound, a process that can be influenced by pH. Studies on its stability in solid form show that it is sensitive to temperature and humidity. It is recommended to prepare stock solutions fresh on the day of analysis. If storage is necessary, store stock solutions at -20°C for up to one year or -80°C for up to two years to minimize degradation.
Troubleshooting Guide & Experimental Protocols
Quantitative Solubility Data
This table summarizes the known solubility of Cilazapril (the prodrug of this compound) in various solvents. This data is crucial for preparing stock solutions.
| Solvent/Solution | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (229.62 mM) | Anhydrous, newly opened DMSO is recommended to avoid issues with water absorption. |
| 0.1 M NaOH | 14.29 mg/mL (32.81 mM) | Requires ultrasonication, warming, and pH adjustment to 10. |
| Methanol | Slightly soluble; used for stock solutions. | A stock solution of 20.00 mg in 50.0 mL of methanol has been documented. |
| Ethanol | Slightly soluble. | Can be used, but solubility is limited. |
| Chloroform | Slightly soluble. | Not typically used for in vitro biological experiments due to toxicity. |
| Water | Low solubility. | The compound is unlikely to form a true solution at high concentrations in neutral water. |
| Co-Solvent (DMSO/PEG300/Tween-80/Saline) | ≥ 3 mg/mL (6.89 mM) | A specific protocol using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline yields a clear solution. |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
This protocol is for creating a 100 mg/mL stock solution of Cilazapril monohydrate.
-
Weighing: Accurately weigh the desired amount of Cilazapril monohydrate powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 100 mg/mL concentration. For example, add 100 µL of DMSO to 10 mg of the compound.
-
Dissolution: Vortex the tube vigorously. If precipitation or phase separation occurs, sonicate the tube in an ultrasonic bath for a few minutes or gently warm it to 37°C.
-
Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Protocol 2: Preparing Working Solutions for Cell Culture Assays
This protocol describes the serial dilution method to prepare a final working concentration in cell culture medium while minimizing precipitation.
-
Intermediate Dilution: Thaw your high-concentration DMSO stock solution. Prepare an intermediate dilution by adding a small volume of the stock solution to your cell culture medium. For example, dilute a 100 mg/mL stock 1:100 in medium to get a 1 mg/mL solution. It is crucial to add the stock solution to the medium while vortexing to ensure rapid dispersal.
-
Final Dilution: Perform serial dilutions from the intermediate solution to achieve your final desired experimental concentrations. This gradual dilution process helps prevent the compound from crashing out of the solution.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solutions. Ensure this concentration is below the toxic threshold for your specific cell line, typically <0.5%. Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Visualizations
Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound solubility issues in vitro.
References
Technical Support Center: Optimizing Cilazaprilat Dosage for In Vivo ACE Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting cilazaprilat dosage to achieve optimal Angiotensin-Converting Enzyme (ACE) inhibition in vivo.
Frequently Asked Questions (FAQs)
Q1: What is cilazapril and how does it relate to this compound?
A1: Cilazapril is a prodrug that, after oral administration, is hydrolyzed in the body to its active metabolite, this compound. This compound is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a key vasoconstrictor, thereby leading to a reduction in blood pressure.
Q2: What is a typical starting dose for cilazapril in rats to achieve significant ACE inhibition?
A2: Based on preclinical studies, oral administration of cilazapril to rats at doses of 0.1 mg/kg and 0.25 mg/kg has been shown to inhibit plasma ACE activity by 76% and 96%, respectively. Therefore, a starting dose in this range is recommended for initial in vivo experiments.
Q3: How long does it take to observe maximal ACE inhibition after oral administration of cilazapril?
A3: Maximum plasma concentrations of this compound and maximal ACE inhibition are typically reached within two hours after oral administration of cilazapril.
Q4: What is the duration of ACE inhibition with a single dose of cilazapril?
A4: Cilazapril has a relatively long-lasting effect on ACE inhibition. While peak inhibition occurs around 2-3 hours, residual ACE inhibition of 49-54% can still be observed 24 hours after dosing. Higher doses are associated with a longer duration of maximal ACE inhibition.[1][2]
Q5: Is there a dose-proportional relationship between cilazapril administration and plasma this compound concentration?
A5: Yes, peak plasma levels of this compound and the 24-hour area under the curve are directly proportional to the administered dose of cilazapril.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in ACE inhibition between animals at the same dose. | Improper oral gavage technique leading to incomplete or variable dosing. | Review and refine the oral gavage procedure. Ensure the gavage needle is correctly placed and the full dose is administered. Consider using a flexible tube to minimize stress and potential for esophageal trauma.[4] Acclimate animals to handling and the procedure to reduce stress-induced variability.[5] |
| Animal stress affecting physiological response. | Acclimate animals to the experimental environment and handling for a sufficient period before the study. Perform procedures in a quiet and consistent manner. | |
| Lower than expected ACE inhibition for a given dose. | Incorrect dose calculation or preparation of the dosing solution. | Double-check all calculations for dose preparation. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. |
| Issues with the ACE activity assay. | Verify the accuracy and precision of the ACE activity assay. Run positive and negative controls. Ensure proper sample handling and storage to prevent enzyme degradation. Different assay substrates (e.g., HHL vs. FAPGG) can yield different results, with FAPGG-based methods potentially reflecting in vivo inhibition more accurately. | |
| Rapid metabolism or clearance of this compound in the specific animal model or strain. | Consider a higher dose or more frequent dosing regimen. Measure plasma this compound concentrations to correlate with ACE inhibition levels. | |
| No significant reduction in blood pressure despite high ACE inhibition. | The hypertensive model may not be primarily renin-angiotensin system (RAS) dependent. | Confirm the mechanism of hypertension in the chosen animal model. More than 90% plasma ACE inhibition is generally needed to observe a reduction in blood pressure. |
| Compensatory mechanisms are counteracting the effect of ACE inhibition. | Investigate other physiological systems that may be involved in blood pressure regulation in your model. | |
| Adverse effects observed in animals (e.g., coughing, lethargy). | Dose may be too high, leading to excessive hypotension or other off-target effects. | Reduce the dose of cilazapril. Monitor animals closely for any signs of distress. While coughing is a known side effect in humans, its presentation in rats may differ. |
| Complications from the oral gavage procedure. | Observe animals for signs of respiratory distress or injury after dosing. If complications are suspected, refine the technique or consider alternative administration routes if feasible. |
Quantitative Data Summary
Table 1: In Vivo Cilazapril Dosage and Corresponding Plasma ACE Inhibition in Rats
| Oral Dose of Cilazapril (mg/kg) | Maximum Plasma ACE Inhibition (%) |
| 0.1 | 76 |
| 0.25 | 96 |
Source: Data compiled from preclinical studies.
Table 2: Pharmacodynamic Profile of Single Doses of Cilazapril in Hypertensive Patients
| Dose of Cilazapril (mg) | Peak Plasma ACE Inhibition (%) | Residual ACE Inhibition at 24h (%) |
| 5 | 94-96 | 49-54 |
| 10 | 94-96 | 49-54 |
| 20 | 94-96 | 49-54 |
Source: Clinical trial data in essential hypertension.
Experimental Protocols
Protocol 1: Oral Administration of Cilazapril in Rats via Gavage
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Animal Preparation:
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Acclimate male Wistar or Sprague-Dawley rats (200-250g) to the housing facility for at least one week prior to the experiment.
-
Fast animals overnight (8-10 hours) before dosing, with free access to water.
-
-
Dose Preparation:
-
Prepare a homogenous suspension or solution of cilazapril in the desired vehicle (e.g., 0.5% methylcellulose).
-
Calculate the required volume for each animal based on its body weight and the target dose.
-
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.
-
Lubricate the tip of the gavage needle with water or a suitable lubricant.
-
Carefully insert the needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.
-
Administer the calculated volume of the cilazapril solution/suspension slowly.
-
Withdraw the needle smoothly.
-
Monitor the animal for at least 15 minutes post-procedure for any signs of distress.
-
Protocol 2: Measurement of Plasma ACE Activity
This protocol is based on a fluorometric method using the substrate hippuryl-His-Leu (HHL).
-
Blood Sample Collection:
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At the desired time points after cilazapril administration, collect blood samples from the animals (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ACE Activity Assay:
-
Prepare an assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.3, containing 0.3 M NaCl).
-
In a microplate well or microcentrifuge tube, add a small volume of plasma (e.g., 2-10 µL).
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Add the HHL substrate (final concentration of 1-5 mM) to the assay buffer.
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Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a stopping reagent (e.g., 0.3 M NaOH).
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Add o-phthaldialdehyde (OPA) solution to react with the His-Leu product.
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Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 500 nm.
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Calculate the ACE activity based on a standard curve of known His-Leu concentrations.
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ACE inhibition is calculated as the percentage decrease in activity compared to vehicle-treated control animals.
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Protocol 3: Blood Pressure Measurement in Anesthetized Rats (Invasive Method)
-
Animal Preparation:
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Anesthetize the rat with a suitable anesthetic (e.g., urethane at 1200 mg/kg, i.p.).
-
Place the animal on a surgical table and ensure a stable plane of anesthesia.
-
-
Surgical Procedure:
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Make a midline incision on the ventral side of the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue.
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Place two ligatures around the artery. Tie the distal ligature tightly.
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Make a small incision in the artery between the two ligatures.
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Insert a heparinized saline-filled cannula (e.g., PE-50 tubing) into the artery towards the aorta and secure it with the proximal ligature.
-
-
Blood Pressure Recording:
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Connect the cannula to a pressure transducer linked to a data acquisition system.
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Allow the system to stabilize for 10-20 minutes and monitor for any bleeding.
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Record baseline blood pressure.
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Administer cilazapril (or vehicle) and record the changes in blood pressure over time.
-
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Angiotensin-converting enzyme determination in plasma during therapy with converting enzyme inhibitor: two methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iworx.com [iworx.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Cilazaprilat Pharmacodynamic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in Cilazaprilat pharmacodynamic response studies.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| General | What is this compound and how does it work? | This compound is the active metabolite of the prodrug Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[1] |
| General | What are the primary pharmacodynamic effects of this compound? | The main pharmacodynamic effects include reduction in blood pressure, inhibition of ACE activity, and subsequent changes in the renin-angiotensin-aldosterone system (RAAS), such as decreased aldosterone levels.[2][3] |
| Variability | What are the major sources of variability in this compound pharmacodynamic response? | Variability can stem from pharmacokinetic factors (differences in absorption, distribution, metabolism, and excretion), pharmacodynamic factors (genetic variations in the RAAS), and experimental/environmental factors (diet, concomitant medications, and study design).[4][5] |
| Genetics | Do genetic factors influence the response to this compound? | Yes, polymorphisms in genes of the renin-angiotensin-aldosterone system, such as the ACE insertion/deletion (I/D) polymorphism, can influence the response to ACE inhibitors, although results have been mixed. |
| Demographics | Do ethnicity, age, or sex affect the pharmacodynamic response? | Studies have shown potential ethnic differences in the response of the renin-angiotensin-aldosterone system. Age can also be a significant factor, as elderly individuals may have impaired metabolism and excretion. Sex can also influence pharmacokinetics and pharmacodynamics. |
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Blood Pressure Response
Possible Causes:
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Genetic Polymorphisms: Variations in the ACE gene and other components of the RAAS can lead to differing responses.
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Baseline Blood Pressure: The extent of blood pressure reduction is often dependent on the baseline blood pressure of the subject.
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Dietary Salt Intake: High salt intake can blunt the antihypertensive effect of ACE inhibitors.
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Concomitant Medications: Drugs like NSAIDs can reduce the antihypertensive effect, while diuretics can enhance it.
-
Volume Status: Dehydration or volume depletion can lead to an exaggerated hypotensive response.
Troubleshooting Steps:
-
Genetic Screening (Optional but Recommended): If feasible, screen subjects for common polymorphisms in the RAAS to stratify the study population.
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Standardize Baseline Conditions: Ensure all subjects have a similar washout period for previous antihypertensive medications and are in a similar state of hydration and dietary salt intake for a defined period before the study.
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Control for Concomitant Medications: Clearly define and record all concomitant medications. Exclude subjects taking medications known to significantly interact with ACE inhibitors or standardize their use across all study arms.
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Stratify by Baseline Blood Pressure: During data analysis, consider stratifying subjects based on their baseline blood pressure to identify potential differences in response.
-
Implement a Robust Study Design: Employ a crossover or parallel-group design with a placebo control to better account for inter-individual differences.
Issue 2: Inconsistent Measurement of ACE Inhibition
Possible Causes:
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Assay Variability: Different laboratory methods for measuring ACE activity can yield varying results.
-
Sample Handling and Storage: Improper handling or storage of blood samples can lead to degradation of analytes.
-
Timing of Blood Draws: The degree of ACE inhibition is directly correlated with the plasma concentration of this compound, which has a specific time to maximum concentration (Tmax).
-
Presence of Other Inhibitors: Endogenous or exogenous substances in the plasma could potentially interfere with the ACE activity assay.
Troubleshooting Steps:
-
Standardize Assay Methodology: Use a validated and standardized assay for measuring ACE activity throughout the study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for quantifying components of the RAAS.
-
Develop a Strict Sample Handling Protocol:
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Define precise procedures for blood collection, processing (e.g., centrifugation speed and temperature), and storage (e.g., -80°C).
-
Ensure all technicians are trained and adhere to the protocol.
-
-
Optimize Blood Sampling Times: Base the sampling schedule on the known pharmacokinetics of this compound. Key time points would include pre-dose, at the expected Tmax (around 2 hours post-dose), and at several points during the elimination phase.
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Screen for Interfering Substances: Review subject medications and dietary supplements for any known substances that could interfere with the ACE assay.
Issue 3: Unexpected or Variable Changes in Aldosterone and Renin Levels
Possible Causes:
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Diurnal Variation: Aldosterone and renin levels exhibit significant diurnal variation.
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Postural Effects: Changes in posture (supine vs. upright) can significantly impact renin and aldosterone secretion.
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Dietary Factors: Sodium and potassium intake directly influence the RAAS.
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Cryoactivation of Prorenin: Improper handling of chilled samples can lead to the conversion of inactive prorenin to active renin, artificially inflating renin levels.
Troubleshooting Steps:
-
Standardize Sample Collection Time: Collect all blood samples at the same time of day to minimize the effect of diurnal variation.
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Control for Posture: Standardize the subject's posture for a defined period (e.g., seated or supine for 30 minutes) before blood collection.
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Standardize Diet: Provide a standardized diet with controlled sodium and potassium content for a period leading up to and during the study.
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Implement Proper Sample Handling to Avoid Cryoactivation: Process blood samples at room temperature before centrifugation and freezing to prevent cryoactivation of prorenin.
Experimental Protocols
Protocol: Assessment of ACE Inhibition via Angiotensin I Challenge
This protocol is adapted from methodologies used to assess the pharmacodynamic properties of ACE inhibitors.
Objective: To quantify the in-vivo ACE inhibitory effect of this compound by measuring the pressor response to an angiotensin I challenge.
Methodology:
-
Subject Preparation: Subjects should be in a supine position in a quiet, temperature-controlled room. An intravenous line is inserted for infusion, and continuous blood pressure monitoring is established.
-
Baseline Angiotensin I Dose-Response:
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Infuse angiotensin I at increasing dose steps.
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Record the steady-state diastolic blood pressure at each dose.
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Establish a baseline dose-response curve for each subject.
-
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This compound Administration: Administer a single oral dose of Cilazapril.
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Post-Dose Angiotensin I Challenge: At specified time points after this compound administration (e.g., 2, 4, 8, 12, 24 hours), repeat the angiotensin I dose-response curve assessment.
-
Data Analysis:
-
Compare the post-dose angiotensin I dose-response curves to the baseline curve.
-
A rightward shift in the curve indicates ACE inhibition.
-
The magnitude of the shift can be used to quantify the degree of inhibition.
-
Protocol: Measurement of Plasma Renin Activity, Aldosterone, and Angiotensin II
Objective: To measure key components of the RAAS to assess the pharmacodynamic effect of this compound.
Methodology:
-
Sample Collection and Handling:
-
Collect venous blood into pre-chilled EDTA tubes.
-
Immediately place the tubes on wet ice.
-
Centrifuge at 4°C within 30 minutes of collection.
-
Separate the plasma and store at -80°C until analysis.
-
-
Analytical Method:
-
Utilize validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the simultaneous quantification of angiotensin II and aldosterone.
-
Plasma renin activity can be measured using commercially available radioimmunoassay (RIA) or LC-MS/MS-based methods.
-
-
Data Analysis:
-
Compare post-dose levels of renin, angiotensin II, and aldosterone to baseline values.
-
Calculate the aldosterone-to-renin ratio (ARR) or aldosterone-to-angiotensin II ratio (AAIIR) for a more comprehensive assessment of RAAS modulation.
-
Visualizations
Caption: this compound's mechanism of action within the RAAS.
References
- 1. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steady-state pharmacokinetics and pharmacodynamics of cilazapril in the presence and absence of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the pharmacokinetics and pharmacodynamics of cilazapril between Chinese and Caucasian healthy, normotensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
Validation & Comparative
Comparative analysis of Cilazaprilat versus Enalaprilat in ACE inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, Cilazaprilat and Enalaprilat. Both are active metabolites of their respective prodrugs, cilazapril and enalapril, and are pivotal in the management of hypertension and heart failure. This analysis focuses on their comparative efficacy in ACE inhibition, supported by experimental data, to inform research and development in cardiovascular therapeutics.
Quantitative Comparison of ACE Inhibitory Potency
The in vitro potency of ACE inhibitors is a key determinant of their pharmacological activity. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
| Inhibitor | IC50 (nM) | Enzyme Source | Reference |
| This compound | 1.9 | Rabbit Lung ACE | [1] |
| Enalaprilat | 1.94 | Not Specified |
As the data indicates, this compound and Enalaprilat exhibit remarkably similar and potent inhibitory activity against ACE in vitro. Another study qualitatively ranked the potency of several ACE inhibitor diacids as perindoprilat > this compound > enalaprilat in inhibiting plasma ACE activity, suggesting subtle differences in their overall inhibitory effect in a more physiological context.
Pharmacokinetic Profile Comparison
The clinical efficacy of a drug is not solely dependent on its in vitro potency but also on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. Both cilazapril and enalapril are prodrugs that are hydrolyzed in the liver to their active forms, this compound and enalaprilat, respectively.
| Parameter | This compound | Enalaprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | ~4.3 - 4.6 hours | [2][3] |
| Terminal Elimination Half-life (t1/2) | 36 - 49 hours | ~3.5 - 4.5 hours | [2][3] |
| Bioavailability (from prodrug) | ~60% | Not specified |
The longer terminal elimination half-life of this compound suggests a more sustained ACE inhibition, potentially allowing for once-daily dosing. In contrast, the shorter half-life of Enalaprilat might necessitate more frequent administration to maintain therapeutic levels. One study noted a pharmacodynamic half-life of approximately 4 hours for both cilazapril and enalapril.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination and comparison of ACE inhibitory activity. Below is a typical methodology for an in vitro ACE inhibition assay.
In Vitro ACE Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Borate buffer (pH 8.3)
-
This compound and Enalaprilat standards
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the inhibitors (this compound and Enalaprilat) in appropriate buffers.
-
Enzyme Reaction: In a microcentrifuge tube, pre-incubate a solution of ACE with varying concentrations of the inhibitor (or buffer for control) for a specified time at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid, such as HCl.
-
Extraction: Extract the product of the reaction, hippuric acid (HA), from the aqueous solution using an organic solvent like ethyl acetate.
-
Quantification: After evaporating the organic solvent, dissolve the extracted HA in a suitable buffer and measure its absorbance at a specific wavelength (typically 228 nm) using a UV-Vis spectrophotometer.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
This diagram illustrates the central role of ACE in the RAAS and the point of intervention for inhibitors like this compound and Enalaprilat.
Caption: The Renin-Angiotensin-Aldosterone System and the site of ACE inhibition.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in the experimental procedure for determining the IC50 value of an ACE inhibitor.
Caption: Workflow for determining the IC50 of an ACE inhibitor.
References
A Head-to-Head Comparison of Cilazaprilat and Perindoprilat Pharmacokinetics
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of two active angiotensin-converting enzyme (ACE) inhibitors, Cilazaprilat and Perindoprilat. Both are the diacid metabolites of their respective prodrugs, cilazapril and perindopril, and are central to the therapeutic effects of these widely prescribed medications for hypertension and heart failure. This analysis is based on a review of published clinical trial data to assist researchers in understanding the nuances of their absorption, distribution, metabolism, and excretion.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Perindoprilat, derived from studies in healthy volunteers and hypertensive patients. These parameters are crucial for determining dosing regimens and predicting the duration of action.
| Pharmacokinetic Parameter | This compound | Perindoprilat |
| Time to Peak (Tmax) | ~1.7 - 2.3 hours[1][2] | ~5 - 8 hours[3][4][5] |
| Peak Plasma Conc. (Cmax) | 6.8 ng/mL (after 0.5 mg cilazapril dose) 36 ng/mL (after 2.5 mg cilazapril dose) | Similar peak concentrations to this compound after single dose administration |
| Elimination Half-life (t1/2) | Biphasic: - Initial phase: ~1.8 - 5.8 hours - Terminal phase: ~45 hours (reflecting tight binding to ACE) | Prolonged terminal elimination half-life of approximately 40 hours |
| Persistence in Plasma | Not detectable beyond 12 hours in one comparative study | Persisted for up to 5 days in a comparative study |
| Potency (ACE Inhibition) | Less potent than Perindoprilat | More potent than this compound |
Experimental Protocols
The data presented in this guide are derived from multiple clinical studies. While individual protocols may vary slightly, the general methodologies employed are outlined below.
Study Design
The majority of the cited studies were randomized, crossover, or parallel-group clinical trials. Both single-dose and steady-state pharmacokinetic and pharmacodynamic assessments were conducted. Studies were performed in both healthy, normotensive volunteers and in patients with essential hypertension.
Drug Administration and Dosing
Cilazapril was administered orally in single doses ranging from 0.5 mg to 5 mg. Perindopril was administered orally in doses typically ranging from 2 mg to 8 mg. For intravenous administration studies, equimolar doses of the active metabolites, this compound and Perindoprilat, were used to determine absolute bioavailability and elimination characteristics.
Sample Collection and Analysis
Blood and urine samples were collected at predetermined time points over periods extending up to 168 hours post-dose to characterize the full pharmacokinetic profile. Plasma concentrations of the parent drugs and their active metabolites were determined using validated analytical methods, primarily radioimmunoassay (RIA) and radio-enzymatic assays. Plasma ACE activity was also measured to assess the pharmacodynamic effects of the drugs.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of an orally administered prodrug like cilazapril or perindopril.
Caption: Experimental workflow for a clinical pharmacokinetic study.
Signaling Pathway of ACE Inhibition
Both this compound and Perindoprilat exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of ACE inhibitors on the RAAS pathway.
References
- 1. A pharmacokinetic study of cilazapril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and bioavailability of cilazapril in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Antihypertensive Efficacy of Cilazaprilat and Captopril
This guide provides a detailed comparison of the antihypertensive efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Cilazaprilat and its prodrug Cilazapril, against Captopril. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance supported by experimental data.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both this compound and Captopril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2] By blocking ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2]
The following diagram illustrates the points of intervention for this compound and Captopril within the RAAS signaling pathway.
Comparative Efficacy in Essential Hypertension: A Clinical Trial Overview
A multicenter, randomized clinical trial was conducted to evaluate the antihypertensive efficacy and safety of Cilazapril versus Captopril in patients with mild to moderate essential hypertension.
Experimental Protocol
-
Study Design: A randomized, parallel-group study.
-
Patient Population: 194 patients with mild to moderate essential hypertension.
-
Treatment Groups:
-
Cilazapril group (n=132): Received an initial dose of 2.5 mg once daily.
-
Captopril group (n=62): Received an initial dose of 25 mg twice daily.
-
-
Dosage Titration: If the target blood pressure was not achieved, the dosage could be increased to 5.0 mg of Cilazapril once daily or 50 mg of Captopril twice daily. Further blood pressure control was managed by the addition of hydrochlorothiazide (12.5 mg once daily).
-
Primary Endpoint: Change from baseline in sitting diastolic blood pressure (SDBP) after eight weeks of monotherapy.
-
Secondary Endpoints: Change from baseline in SDBP at 12 weeks, percentage of patients achieving an SDBP of 90 mm Hg or less, and overall responder rate.
The following diagram outlines the workflow of the clinical trial.
Data Presentation
The quantitative outcomes of the study are summarized in the tables below.
Table 1: Reduction in Sitting Diastolic Blood Pressure (SDBP)
| Time Point | Cilazapril (mm Hg) | Captopril (mm Hg) |
| 8 Weeks | -7.5 | -5.6 |
| 12 Weeks | -7.6 | -6.8 |
Table 2: Responder Rates at 8 Weeks
| Metric | Cilazapril | Captopril |
| Patients with SDBP ≤ 90 mm Hg | 36.5% | 26.0% |
| Overall Responder Rate | 47.1% | 34.0% |
While Cilazapril showed a numerically greater reduction in SDBP and higher responder rates, the differences between the two treatment groups were not statistically significant. Both drugs were reported to be well-tolerated. Another study involving patients whose hypertension was ineffectively managed with Captopril showed a significant improvement in blood pressure control after switching to a once-daily dose of Cilazapril, suggesting improved efficacy and patient compliance.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and overall clinical utility. Cilazapril is a prodrug that is hydrolyzed to its active metabolite, this compound.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (from Cilazapril) | Captopril |
| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | ~1 hour |
| Elimination Half-life | Biphasic: 1.8 hours and 45 hours | ~2 hours |
| Dosing Frequency | Once daily | Twice or three times daily |
| Bioavailability | ~57% (as this compound from oral Cilazapril) | ~70-75% |
| Metabolism | Hydrolyzed to active metabolite this compound | Primarily excreted unchanged |
| Excretion | Almost exclusively renal | Primarily renal |
The long terminal elimination half-life of this compound allows for once-daily administration, which may enhance patient compliance compared to the more frequent dosing required for Captopril.
Conclusion
Both Cilazapril and Captopril are effective ACE inhibitors for the management of mild to moderate essential hypertension. Clinical data suggests that while Cilazapril may offer a numerical advantage in blood pressure reduction and responder rates, these differences were not found to be statistically significant in a head-to-head comparison. The primary advantage of Cilazapril lies in its pharmacokinetic profile, particularly its long half-life, which allows for a more convenient once-daily dosing regimen. This can be a significant factor in improving patient adherence to long-term antihypertensive therapy. Researchers and clinicians should consider these factors when selecting an appropriate ACE inhibitor for their specific needs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Cilazaprilat Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril. The objective is to offer a detailed overview of the performance characteristics and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Spectrophotometry, and Capillary Electrophoresis (CE). This information is intended to assist researchers in selecting the most appropriate method for their specific application, whether for pharmacokinetic studies, quality control of pharmaceutical formulations, or bioequivalence studies.
Principles of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when different analytical techniques are used to measure the same analyte.[1] It involves a systematic comparison of data obtained from two or more distinct analytical methods.[2] The primary goal is to determine if the data generated are comparable and to ensure the robustness of the analytical procedures across different methodologies.[1][2] This is particularly important when transferring a method between laboratories or when comparing results from different studies.[1] The process typically involves analyzing the same set of quality control samples with each method and statistically comparing the outcomes.
A general workflow for the cross-validation of analytical methods is depicted below.
Caption: General workflow for the cross-validation of two analytical methods.
Data Presentation: Performance Characteristics of Analytical Methods for this compound
The following table summarizes the key performance characteristics of different analytical methods used for the determination of this compound. This allows for a direct comparison of their linearity, sensitivity (Limit of Detection - LOD and Limit of Quantitation - LOQ), and recovery.
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| Spectrophotometry | Bulk & Tablets | 0.4–6 µg/mL | 0.0126 µg/mL | 0.0381 µg/mL | - | |
| Bulk Drug | 6–60 µg/mL (DDQ) | - | - | - | ||
| Bulk Drug | 20–260 µg/mL (CA) | - | - | - | ||
| HPLC-UV | Pharmaceuticals & Urine | - | 70 ng/mL | - | >85 | |
| Pure Substance & Tablets | 100-400 µg/mL | - | - | - | ||
| Tablets | 5-35 µg/mL | - | - | 98.66 ± 1.20 | ||
| UPLC-MS/MS | Human Plasma | 0.5-50 ng/mL | - | 0.5 ng/mL | - | |
| Capillary Zone Electrophoresis | Pharmaceuticals & Urine | - | - | - | - |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Spectrophotometric Method
This method is based on the bromination of this compound.
-
Reagents and Equipment:
-
Potassium bromate (KBrO3) - Potassium bromide (KBr) mixture
-
Hydrochloric acid (HCl)
-
Methyl orange solution
-
Double beam digital spectrophotometer with 1 cm matched quartz cells
-
-
Procedure:
-
A known excess of bromine is generated in situ by the reaction of HCl on a KBrO3-KBr mixture.
-
This bromine is used to brominate the this compound sample in an acidic medium.
-
The unreacted bromine is then reacted with a fixed amount of methyl orange.
-
The absorbance of the resulting solution is measured at 530 nm.
-
The amount of bromine that reacted with the methyl orange is proportional to the concentration of this compound.
-
-
Optimization:
-
Optimal KBrO3 concentration: 10 µg/mL.
-
Optimal HCl concentration: 2 mL of 5M HCl.
-
Optimal methyl orange concentration: 50 µg/mL.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A common method for the determination of this compound in various matrices.
-
Chromatographic System:
-
Column: µBondapak C18.
-
Mobile Phase: A mixture of methanol and 10 mM phosphoric acid (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 ± 0.2 °C.
-
Detection Wavelength: 206 nm.
-
Internal Standard: Enalapril maleate.
-
-
Sample Preparation (Urine):
-
Solid-phase extraction (SPE) using C18 cartridges is employed for sample clean-up.
-
A separate stability-indicating HPLC method has also been described:
-
Chromatographic System:
-
Column: LiChrospher 100 RP-18 (5 µm).
-
Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Internal Standard: Benzocaine.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and selective method for bioanalytical applications.
-
Chromatographic System:
-
Column: YMC C8 reversed-phase column.
-
Mobile Phase: Isocratic elution with 10mM ammonium formate buffer and methanol (10:90, v/v), with the pH adjusted to 3.2 with formic acid.
-
Flow Rate: Not specified.
-
Run Time: Elution of this compound within 2 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: m/z 390.3 > 211.1 for this compound.
-
-
Sample Preparation (Human Plasma):
-
A single-step liquid-liquid extraction with ethyl acetate.
-
Capillary Zone Electrophoresis (CZE)
An alternative separation technique with high efficiency.
-
Electrophoretic System:
-
Capillary: Fused silica capillary.
-
Background Electrolyte (BGE): 75 mmol/L phosphate buffer containing 30% acetonitrile (ACN) at pH 4.0.
-
Applied Voltage: 25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 0.5 psi for 10 seconds.
-
Detection Wavelength: 210 nm.
-
Internal Standard: Atenolol.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical bioanalytical method validation process, which is a prerequisite for any cross-validation study.
Caption: Key parameters in bioanalytical method validation.
References
A Comparative Guide to the In Vivo Potency of Cilazaprilat and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of cilazaprilat, the active metabolite of cilazapril, with other widely recognized angiotensin-converting enzyme (ACE) inhibitors. The information presented is collated from preclinical and clinical studies to support research and development in the cardiovascular field.
Executive Summary
This compound is a potent and long-acting ACE inhibitor. In vivo studies consistently demonstrate its high potency, often comparable or superior to other established ACE inhibitors like enalaprilat and captopril. This guide delves into the quantitative data from comparative in vivo studies, details the experimental methodologies used to assess potency, and visualizes the underlying signaling pathways and experimental workflows.
Comparative In Vivo Potency of ACE Inhibitors
The in vivo potency of ACE inhibitors is a critical determinant of their therapeutic efficacy. It is typically assessed by measuring the inhibition of plasma ACE activity, the attenuation of the pressor response to angiotensin I, and the antihypertensive effect in relevant animal models.
Table 1: Comparison of In Vivo ACE Inhibition
| ACE Inhibitor (Active Form) | Animal Model | Oral Dose for Equivalent ACE Inhibition | Relative Potency vs. Enalaprilat | Duration of Action |
| This compound (from Cilazapril) | Rat | 0.1 mg/kg for ~76% inhibition[1] | 2 - 4.5x more potent[1] | Slower recovery of ACE activity (5-6% per hour)[1] |
| Enalaprilat (from Enalapril) | Rat | 0.25 mg/kg for ~76% inhibition[1] | - | Faster recovery of ACE activity (10% per hour)[1] |
| Ramiprilat (from Ramipril) | Anesthetized Rat | Not specified | Equipotent to this compound in inhibiting Angiotensin I pressor response | Not specified |
Table 2: Comparison of In Vivo Antihypertensive Effects
| ACE Inhibitor (Active Form) | Animal Model | Key Findings |
| This compound (from Cilazapril) | Spontaneously Hypertensive Rat (SHR) | Single doses were more potent than enalapril in lowering blood pressure. |
| Enalaprilat (from Enalapril) | Spontaneously Hypertensive Rat (SHR) | Effective in lowering blood pressure, but less potent than cilazapril in single-dose studies. |
| Captopril | Rat | Effective in reducing blood pressure. |
Signaling Pathway and Experimental Workflow
To understand the mechanism and evaluation of ACE inhibitors, the following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) signaling pathway and a typical experimental workflow for assessing in vivo potency.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: A typical experimental workflow for evaluating the in vivo potency of ACE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the in vivo potency of ACE inhibitors.
Inhibition of Angiotensin I-Induced Pressor Response in Anesthetized Rats
This is a classic method to determine the in vivo potency and duration of action of ACE inhibitors.
-
Animal Preparation: Male normotensive rats (e.g., Wistar strain) are anesthetized (e.g., with pentobarbital sodium). The trachea is cannulated to ensure a clear airway. A carotid artery is cannulated for continuous blood pressure monitoring, and a jugular vein is cannulated for the administration of drugs and angiotensin I.
-
Experimental Procedure:
-
After a stabilization period, a baseline pressor response to a standard intravenous dose of angiotensin I (e.g., 300 ng/kg) is established.
-
The ACE inhibitor (e.g., this compound, enalaprilat) is administered intravenously at various doses.
-
At specific time points after the administration of the inhibitor, the angiotensin I challenge is repeated.
-
-
Data Analysis: The percentage inhibition of the angiotensin I-induced pressor response is calculated for each dose and time point. This data is then used to determine the dose that causes 50% inhibition (ID50), a key measure of potency.
Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established genetic model of essential hypertension, making it highly relevant for assessing the antihypertensive efficacy of ACE inhibitors.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used. For chronic studies, blood pressure can be monitored non-invasively using the tail-cuff method. For acute studies, direct arterial cannulation provides continuous and more accurate measurements.
-
Experimental Procedure:
-
Baseline systolic blood pressure is measured.
-
The ACE inhibitor (e.g., cilazapril, enalapril) or a vehicle (control) is administered orally.
-
Blood pressure is monitored at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group. Dose-response curves can be generated to determine the effective dose that produces a 50% of the maximal antihypertensive effect (ED50).
Measurement of Plasma ACE Activity
This ex vivo method quantifies the direct inhibitory effect of the drug on the target enzyme in the circulation.
-
Sample Collection: Blood samples are collected from animals at various time points after the administration of the ACE inhibitor. Plasma is separated by centrifugation.
-
Enzyme Activity Assay:
-
Plasma samples are incubated with a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine, HHL).
-
The rate of product formation (e.g., hippuric acid) is measured, typically by spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Data Analysis: The ACE activity in the plasma of treated animals is compared to that of control animals to calculate the percentage of inhibition.
Conclusion
The available in vivo data indicates that this compound is a highly potent ACE inhibitor, demonstrating greater or equivalent potency to other commonly used agents like enalaprilat and ramiprilat in preclinical models. Its prolonged duration of action is also a notable characteristic. This guide provides a foundational comparison for researchers, and further head-to-head studies with standardized methodologies would be beneficial for a more definitive ranking of in vivo potencies.
References
Validating the Efficacy of Cilazapril: A Guide to Statistical Methods in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical methods used to validate the therapeutic effect of Cilazapril in clinical trials, particularly in the management of hypertension and heart failure. It offers a comparative analysis of Cilazapril against other common antihypertensive agents, supported by experimental data and detailed protocols from pivotal studies.
Cilazapril: Mechanism of Action
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in the liver to its active metabolite, cilazaprilat. This compound competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By blocking this conversion, this compound leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Caption: Mechanism of action of Cilazapril as an ACE inhibitor.
Comparative Efficacy of Cilazapril
Clinical trials have demonstrated the efficacy of Cilazapril in reducing blood pressure, often in comparison to other established antihypertensive drugs.
Cilazapril vs. Hydrochlorothiazide
A multicenter, double-blind, randomized parallel group study compared the efficacy of cilazapril monotherapy with a combination of cilazapril and hydrochlorothiazide in 87 patients with mild to moderate essential hypertension over 8 weeks.[1] After a 2-week placebo run-in, patients received either 2.5 mg of cilazapril or 2.5 mg of cilazapril plus 12.5 mg of hydrochlorothiazide once daily.[1] The dose of cilazapril could be increased to 5.0 mg at week 4 if the mean sitting diastolic blood pressure was greater than 90 mmHg or had not decreased by more than 10 mmHg.[1]
Another study with a larger cohort of 169 patients with mild to moderate hypertension compared cilazapril (2.5 or 5 mg once daily) with hydrochlorothiazide (25 or 50 mg).[2]
| Treatment Group | Initial Dose | Dose Adjustment | Mean Decrease in SBP (mmHg) | Mean Decrease in DBP (mmHg) | Responder Rate (%) |
| Cilazapril | 2.5 mg | 5.0 mg if needed | 14.7 ± 2.3 (at 2.5mg) to 15.0 ± 2.1 (at 5mg) | 12.6 ± 1.2 (at 2.5mg) to 14.3 ± 1.2 (at 5mg) | 72% (at 2.5mg) to 88% (at 5.0mg) |
| Cilazapril + Hydrochlorothiazide | 2.5 mg + 12.5 mg | 5.0 mg + 12.5 mg if needed | Not Reported | Not Reported | 83% (at 2.5mg) to 96% (at 5.0mg) |
| Hydrochlorothiazide | 25 mg | 50 mg if needed | 12.6 ± 2.2 (at 25mg) to 19.7 ± 1.9 (at 50mg) | 10.2 ± 1.2 (at 25mg) to 13.3 ± 1.2 (at 50mg) | 36% (at 25mg) to 71% (at 50mg) |
Table 1: Comparison of Cilazapril and Hydrochlorothiazide in Mild to Moderate Hypertension.[2]
Cilazapril vs. Captopril
In a 24-week, double-blind, randomized, multicenter trial involving 443 patients with chronic heart failure (New York Heart Association classes II-IV), the efficacy of cilazapril and captopril were compared to placebo in terms of exercise capacity.
A separate double-blind study in 40 patients with essential hypertension compared 2.5 to 5 mg/day of cilazapril with 10 to 20 mg/day of enalapril (another ACE inhibitor often compared with captopril).
| Treatment Group | Number of Patients | Dosage | Primary Outcome | Result |
| Cilazapril | 221 | 1-2.5 mg once daily | Exercise tolerance test duration | Significant improvement vs. placebo |
| Captopril | 108 | 25-50 mg three times daily | Exercise tolerance test duration | Significant improvement vs. placebo |
| Placebo | 114 | - | Exercise tolerance test duration | - |
| Cilazapril (vs. Enalapril) | 20 | 2.5-5 mg/day | Blood pressure reduction | Significant decrease in blood pressure (p < 0.001) |
| Enalapril (vs. Cilazapril) | 20 | 10-20 mg/day | Blood pressure reduction | Significant decrease in blood pressure (p < 0.001) |
Table 2: Comparison of Cilazapril and Captopril in Heart Failure and Essential Hypertension.
Cilazapril vs. Atenolol
A study involving 16 patients with mild to moderate essential hypertension investigated the hemodynamic effects of cilazapril (5 mg once daily) and atenolol (100 mg once daily) after three months of treatment. Another randomized controlled trial with 38 newly diagnosed hypertensive patients compared the effects of cilazapril (5 mg) and atenolol (50 mg) on P-wave dispersion after one month.
| Treatment Group | Number of Patients | Dosage | Key Findings |
| Cilazapril | 16 | 5 mg once daily | Statistically significant decrease in blood pressure. |
| Atenolol | 16 | 100 mg once daily | Statistically significant decrease in blood pressure. |
| Cilazapril | 19 | 5 mg daily | Significant reduction in blood pressure (P<0.001) and P-wave dispersion (P=0.001). |
| Atenolol | 19 | 50 mg daily | Significant reduction in blood pressure (P<0.001) and P-wave dispersion (P<0.001). |
Table 3: Comparison of Cilazapril and Atenolol in Essential Hypertension.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of clinical trial results.
Blood Pressure Measurement
In most hypertension trials, blood pressure is measured at baseline and at regular intervals throughout the study. Standardized procedures are followed to minimize variability, including:
-
Patient State: Patients are typically seated and resting for a specified period before measurement.
-
Device: Calibrated sphygmomanometers are used.
-
Procedure: Multiple readings are taken, and the average is recorded.
Patient Population
Inclusion and exclusion criteria are predefined to ensure a homogenous study population. Common criteria include:
-
Inclusion: Age range, diagnosis of essential hypertension (with specific blood pressure ranges), and informed consent.
-
Exclusion: Secondary hypertension, severe comorbidities, contraindications to the study medications, and pregnancy.
Study Design
The gold standard for clinical trials is the randomized, double-blind, placebo-controlled design.
Caption: Workflow of a typical randomized controlled clinical trial.
Statistical Validation Methods
The validation of Cilazapril's effect relies on robust statistical analysis to ensure that the observed outcomes are not due to chance.
Key Statistical Concepts
-
Hypothesis Testing: This involves formulating a null hypothesis (H₀), which typically states no difference between treatment groups, and an alternative hypothesis (H₁), which states there is a difference. Statistical tests are used to determine if there is enough evidence to reject the null hypothesis.
-
P-value: The p-value represents the probability of observing the data, or more extreme data, if the null hypothesis were true. A small p-value (typically < 0.05) suggests that the observed effect is statistically significant.
-
Confidence Intervals (CI): A CI provides a range of plausible values for the true treatment effect. A 95% CI means that if the study were repeated many times, 95% of the calculated CIs would contain the true effect.
Common Statistical Tests in Hypertension Trials
-
t-test: Used to compare the means of two groups. For example, comparing the mean blood pressure reduction in the Cilazapril group versus the placebo group.
-
Analysis of Variance (ANOVA): Used to compare the means of more than two groups. This is useful in dose-ranging studies or when comparing Cilazapril to multiple other drugs.
-
Analysis of Covariance (ANCOVA): This is an extension of ANOVA that allows for the inclusion of a "covariate" – a baseline variable that might influence the outcome. In hypertension trials, baseline blood pressure is a common covariate to adjust for initial differences between treatment groups.
-
Non-parametric tests: These are used when the data do not follow a normal distribution. Examples include the Wilcoxon rank-sum test (for two groups) and the Kruskal-Wallis test (for more than two groups).
Analysis Populations
-
Intention-to-Treat (ITT): This principle dictates that all randomized patients are included in the analysis in the groups to which they were assigned, regardless of whether they completed the treatment or adhered to the protocol. The ITT analysis provides a more realistic estimate of the treatment's effect in a real-world setting.
-
Per-Protocol (PP): This analysis only includes patients who adhered to the clinical trial protocol. While it can provide an estimate of the treatment's efficacy under ideal conditions, it is susceptible to bias.
Equivalence and Non-inferiority Trials
In some cases, the goal is not to show that a new drug is superior to an existing one, but that it is "not unacceptably worse" (non-inferiority) or has a similar effect (equivalence). These trials are common when a new drug offers advantages such as a better safety profile, easier dosing regimen, or lower cost. The statistical analysis for these trials involves defining a "non-inferiority margin" or an "equivalence margin" and testing whether the confidence interval for the treatment difference falls within this margin.
Caption: Interplay of trial design, analysis population, and statistical tests.
References
- 1. A comparison of the efficacy of cilazapril versus cilazapril plus hydrochlorothiazide in patients with mild to moderate essential hypertension. Inhibace General Practice Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of cilazapril compared with hydrochlorothiazide in the treatment of mild-to-moderate essential hypertension. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilazaprilat: A Comparative Analysis of its Therapeutic Potential in Cardiovascular Disease
For researchers and professionals in drug development, understanding the nuanced differences between cardiovascular therapies is paramount. This guide provides a detailed comparison of Cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, with other key cardiovascular drugs. We will delve into its efficacy, safety, and mechanism of action, supported by experimental data and detailed methodologies.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and consequently, a reduction in blood pressure.[1][2]
Comparative Efficacy in Hypertension
Clinical trials have demonstrated that cilazapril is an effective antihypertensive agent, with an efficacy comparable to other established cardiovascular drugs.
This compound vs. Other ACE Inhibitors
A double-blind study comparing cilazapril (2.5 to 5 mg/day) with enalapril (10 to 20 mg/day) in 40 patients with essential hypertension found that both drugs significantly reduced blood pressure after the second week of treatment (p < 0.001), with no significant changes in heart rate.[3]
This compound vs. Diuretics
In a study involving 169 patients with mild to moderate hypertension, cilazapril (2.5 or 5 mg once daily) was compared to hydrochlorothiazide (25 or 50 mg). At the lower dose, cilazapril reduced blood pressure by 14.7 ± 2.3 / 12.6 ± 1.2 mmHg, while hydrochlorothiazide led to a reduction of 12.6 ± 2.2 / 10.2 ± 1.2 mmHg. At the higher dose, the reductions were 15.0 ± 2.1 / 14.3 ± 1.2 mmHg for cilazapril and 19.7 ± 1.9 / 13.3 ± 1.2 mmHg for hydrochlorothiazide. These differences were not statistically significant.[4]
This compound vs. Calcium Channel Blockers
A study in 44 hypertensive patients with non-insulin-dependent diabetes mellitus (NIDDM) compared the effects of cilazapril and amlodipine on renal function over a 3-year period. Both drugs achieved similar blood pressure control and comparably slowed the decline in glomerular filtration rate (GFR). In normoalbuminuric patients, the GFR decline per year was 2.03 ± 0.66 ml/min/1.73 m² with cilazapril and 2.01 ± 0.71 ml/min/1.73 m² with amlodipine. In microalbuminuric patients, the decline was 2.15 ± 0.69 ml/min/1.73 m² with cilazapril and 2.33 ± 0.83 ml/min/1.73 m² with amlodipine.[5]
This compound vs. Beta-Blockers
In a study of 38 newly diagnosed hypertensive patients, the effects of cilazapril (5 mg) and atenolol (50 mg) on P-wave dispersion were compared. Both drugs significantly reduced blood pressure (p<0.001) and improved P-wave dispersion. Another study with 16 hypertensive patients showed that both cilazapril (5 mg o.d.) and atenolol (100 mg o.d.) significantly decreased blood pressure after three months. A six-month double-blind study with 40 hypertensive patients found that cilazapril (5 mg once daily) and atenolol (100 mg once daily) led to average blood pressure reductions of -17 ± 13 / -10 ± 6 mmHg and -23 ± 16 / -14 ± 6 mmHg, respectively.
| Comparison Drug | Indication | Dosage | Key Efficacy Outcome | This compound Result | Comparator Result | Reference |
| Enalapril | Essential Hypertension | Cilazapril: 2.5-5 mg/day; Enalapril: 10-20 mg/day | Blood Pressure Reduction | Significant (p < 0.001) | Significant (p < 0.001) | |
| Hydrochlorothiazide | Mild-to-Moderate Hypertension | Cilazapril: 2.5 mg; HCTZ: 25 mg | Blood Pressure Reduction (mmHg) | 14.7 ± 2.3 / 12.6 ± 1.2 | 12.6 ± 2.2 / 10.2 ± 1.2 | |
| Hydrochlorothiazide | Mild-to-Moderate Hypertension | Cilazapril: 5 mg; HCTZ: 50 mg | Blood Pressure Reduction (mmHg) | 15.0 ± 2.1 / 14.3 ± 1.2 | 19.7 ± 1.9 / 13.3 ± 1.2 | |
| Amlodipine | Hypertension in NIDDM (Normoalbuminuric) | Not specified | GFR Decline (ml/min/1.73 m²/year) | 2.03 ± 0.66 | 2.01 ± 0.71 | |
| Amlodipine | Hypertension in NIDDM (Microalbuminuric) | Not specified | GFR Decline (ml/min/1.73 m²/year) | 2.15 ± 0.69 | 2.33 ± 0.83 | |
| Atenolol | Hypertension | Cilazapril: 5 mg; Atenolol: 100 mg | Blood Pressure Reduction (mmHg) | -17 ± 13 / -10 ± 6 | -23 ± 16 / -14 ± 6 |
Comparative Efficacy in Heart Failure
Cilazapril has also been evaluated for its therapeutic potential in patients with chronic heart failure.
This compound vs. Captopril
A 24-week, double-blind, randomized, multicenter trial involving 443 patients with chronic heart failure (NYHA classes II-IV) compared cilazapril (1-2.5 mg once daily), captopril (25-50 mg three times daily), and placebo. Both ACE inhibitors significantly prolonged the exercise tolerance test duration at 12 weeks compared to placebo. The improvement was 62.2 ± 7.5 seconds for cilazapril and 73.1 ± 10.7 seconds for captopril, versus 28.1 ± 12.2 seconds for placebo.
In the same patient cohort, a study on quality of life showed that after 12 weeks, the physical dimension of the Sickness Impact Profile (SIP) improved by 2.24 units in the cilazapril group and 2.38 units in the captopril group, compared to a 1.51-unit improvement in the placebo group.
| Comparison Drug | Indication | Dosage | Key Efficacy Outcome | This compound Result | Comparator Result | Placebo Result | Reference |
| Captopril | Chronic Heart Failure | Cilazapril: 1-2.5 mg daily; Captopril: 25-50 mg TID | Improvement in Exercise Tolerance (seconds) | 62.2 ± 7.5 | 73.1 ± 10.7 | 28.1 ± 12.2 | |
| Captopril | Chronic Heart Failure | Cilazapril: 1-2.5 mg daily; Captopril: 25-50 mg TID | Improvement in SIP (Physical Dimension) | 2.24 units | 2.38 units | 1.51 units |
Safety and Tolerability Profile
Cilazapril is generally well-tolerated, with a side effect profile characteristic of the ACE inhibitor class.
In the comparative study against hydrochlorothiazide, 21 adverse events were reported with cilazapril, while 32 were reported with hydrochlorothiazide. Three patients withdrew from the cilazapril group due to mild angioedema, headaches, and chest pain, respectively. In the heart failure trial comparing cilazapril and captopril, the most frequently reported adverse events were dizziness (10% for cilazapril, 10.2% for captopril) and coughing (9.0% for cilazapril, 9.3% for captopril). When compared to enalapril, adverse events were minimal and similar for both drugs, with headache, cough, and thoracic pain being the most frequent.
| Comparison Drug | Indication | This compound Adverse Events | Comparator Adverse Events | Reference |
| Enalapril | Essential Hypertension | Minimal and similar to enalapril (headache, cough, thoracic pain) | Minimal and similar to cilazapril (headache, cough, thoracic pain) | |
| Hydrochlorothiazide | Mild-to-Moderate Hypertension | 21 events reported; 3 withdrawals (angioedema, headaches, chest pain) | 32 events reported; 3 withdrawals (fatigue, dizziness, gastric hemorrhage) | |
| Captopril | Chronic Heart Failure | Dizziness (10%), Coughing (9.0%) | Dizziness (10.2%), Coughing (9.3%) |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for the key comparative studies.
Cilazapril vs. Enalapril in Essential Hypertension
-
Study Design: Double-blind, randomized, parallel-group study.
-
Participants: 40 adult male and female patients with essential hypertension.
-
Protocol:
-
A two-week placebo run-in period where no antihypertensive drugs were administered.
-
Patients were then randomized into two groups of 20.
-
Group 1 received 2.5 to 5 mg/day of cilazapril.
-
Group 2 received 10 to 20 mg/day of enalapril.
-
-
Primary Outcome: Change in blood pressure.
Cilazapril vs. Hydrochlorothiazide in Mild-to-Moderate Hypertension
-
Study Design: Multicenter study.
-
Participants: 169 patients with mild to moderate hypertension.
-
Protocol:
-
Patients were randomized to receive either cilazapril (2.5 or 5 mg once daily) or hydrochlorothiazide (25 or 50 mg).
-
Dosage could be increased if the initial dose was insufficient to control blood pressure.
-
-
Primary Outcome: Change in blood pressure.
Cilazapril vs. Captopril in Chronic Heart Failure
-
Study Design: 24-week, double-blind, randomized, multicenter, placebo-controlled, parallel-group trial.
-
Participants: 443 patients with chronic heart failure (NYHA classes II-IV).
-
Protocol:
-
Patients were randomized to one of three groups:
-
Cilazapril: 1-2.5 mg once daily (n=221).
-
Captopril: 25-50 mg three times daily (n=108).
-
Placebo for 12 weeks, followed by cilazapril 2.5 mg for 12 weeks (n=114).
-
-
All patients continued their standard heart failure therapy.
-
-
Primary Outcomes: Clinical status and exercise capacity.
Conclusion
This compound demonstrates a therapeutic potential comparable to other widely used cardiovascular drugs, including other ACE inhibitors, diuretics, calcium channel blockers, and beta-blockers, for the management of hypertension. In patients with chronic heart failure, it has shown beneficial effects on exercise tolerance and quality of life, similar to captopril. Its once-daily dosing regimen may offer an advantage in patient compliance. The choice of antihypertensive therapy should be individualized based on patient characteristics, comorbidities, and tolerability. The data presented in this guide provides a foundation for informed decision-making in the research and development of cardiovascular therapies.
References
- 1. Effects of cilazapril and amlodipine on kidney function in hypertensive NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Essential hypertension treated with ACE inhibitors: Cilazapril and enalapril [epistemonikos.org]
- 4. Comparison of the effects of cilazapril and captopril versus placebo on exercise testing in chronic heart failure patients: a double-blind, randomized, multicenter trial. The Cilazapril-Captopril Multicenter Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term effects of cilazapril and atenolol on P-wave dispersion in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of Cilazapril in Chronic Heart Failure Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term efficacy of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical models of chronic heart failure (CHF). Through a detailed comparison with other therapeutic alternatives, supported by experimental data, this document aims to offer valuable insights for researchers and professionals in cardiovascular drug development.
Executive Summary
Cilazapril has demonstrated significant efficacy in improving survival, attenuating adverse cardiac remodeling, and preserving cardiac function in long-term studies of experimental chronic heart failure. In a rat model of CHF induced by myocardial infarction (MI), long-term treatment with Cilazapril (10 mg/kg/day) over 9 months resulted in a survival rate of 75%, a marked improvement compared to the 44% survival rate in untreated animals. This salutary effect on survival was comparable to that of the calcium channel blocker mibefradil (71% survival). Furthermore, Cilazapril has been shown to prevent ventricular remodeling by reducing cardiac hypertrophy and improving both systolic and diastolic function in shorter-term studies. While direct long-term comparative data with other ACE inhibitors in identical experimental settings are limited, the available evidence positions Cilazapril as a potent agent in mitigating the progression of chronic heart failure in preclinical models.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Cilazapril is a prodrug that is hydrolyzed in the liver to its active metabolite, cilazaprilat. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone secretion. This action leads to vasodilation, reduced sodium and water retention, and decreased cardiac workload, which are beneficial in the context of heart failure.
Comparative Efficacy in a Chronic Heart Failure Rat Model
A pivotal long-term study investigated the effects of Cilazapril in a rat model of chronic heart failure induced by myocardial infarction. The study compared the efficacy of Cilazapril with the T-type calcium channel blocker mibefradil and a placebo group over a 9-month period.
Table 1: Long-Term (9-Month) Efficacy of Cilazapril in a Rat Model of Chronic Heart Failure
| Parameter | Untreated Control | Cilazapril (10 mg/kg/day) | Mibefradil (15 mg/kg/day) |
| Survival Rate | 44% | 75% | 71% |
| Hemodynamics | |||
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 25 ± 2 | 18 ± 2 | 19 ± 2 |
| Central Venous Pressure (mmHg) | 5.8 ± 0.6 | 4.1 ± 0.4 | 4.5 ± 0.5 |
| Cardiac Remodeling | |||
| Left Ventricular Weight / Body Weight (mg/g) | 2.45 ± 0.07 | 2.18 ± 0.05 | 2.29 ± 0.06 |
| Right Ventricular Weight / Body Weight (mg/g) | 0.78 ± 0.04 | 0.65 ± 0.03 | 0.75 ± 0.04 |
Data adapted from a long-term study in a rat model of chronic heart failure.
In a shorter-term study of 4 weeks, Cilazapril (1 and 10 mg/kg/day) was compared to the angiotensin II receptor blocker (ARB) Candesartan (1 and 10 mg/kg/day) in a similar rat MI model. Both drugs demonstrated comparable efficacy in preventing left ventricular dilatation and improving systolic and diastolic function.
Table 2: Short-Term (4-Week) Efficacy of Cilazapril vs. Candesartan in a Rat MI Model
| Parameter | Untreated MI | Cilazapril (10 mg/kg/day) | Candesartan (10 mg/kg/day) |
| Cardiac Function | |||
| Left Ventricular Ejection Fraction (%) | 36 ± 3 | 48 ± 2 | 49 ± 2 |
| Fractional Shortening (%) | 17 ± 3 | 25 ± 2 | 26 ± 2 |
| Ventricular Weight | |||
| Left Ventricle / Body Weight (g/kg) | 2.3 ± 0.1 | 2.0 ± 0.1 | 2.0 ± 0.1 |
| Right Ventricle / Body Weight (g/kg) | 0.78 ± 0.03 | 0.65 ± 0.02 | 0.64 ± 0.02 |
Data adapted from a comparative study of Cilazapril and Candesartan in a rat MI model.[1]
Indirect Comparison with Other ACE Inhibitors
While direct long-term comparative studies are lacking, data from separate studies using similar rat models of chronic heart failure induced by myocardial infarction allow for an indirect comparison of Cilazapril with other ACE inhibitors like Lisinopril and Ramipril.
Table 3: Indirect Comparison of Long-Term Survival Benefit of ACE Inhibitors in Rat CHF Models
| ACE Inhibitor | Dosage | Study Duration | Survival Rate (Treated) | Survival Rate (Placebo) |
| Cilazapril | 10 mg/kg/day | 9 months | 75% | 44% |
| Lisinopril | 10 mg/kg/day | 9 months | 90% (early treatment) | 28% |
| Ramipril | 1 mg/kg/day | 28 days | No mortality reported in the study period | - |
Note: Data for Lisinopril and Ramipril are from separate studies and are presented for indirect comparison. Experimental conditions may vary.
Experimental Protocols
A standardized and reproducible model of chronic heart failure is crucial for assessing the efficacy of therapeutic interventions. The most common model cited in the presented studies is the surgical induction of myocardial infarction in rats.
Myocardial Infarction Induction in Rats: A General Protocol
-
Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine mixture or via inhalation of isoflurane.
-
Intubation and Ventilation: The animal is intubated and connected to a mechanical ventilator to maintain respiration.
-
Thoracotomy: A left thoracotomy is performed to expose the heart.
-
Coronary Artery Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture. Successful ligation is confirmed by the observation of myocardial blanching in the area supplied by the artery.
-
Wound Closure: The chest is closed in layers.
-
Post-operative Care: Analgesics are administered to manage pain, and the animals are closely monitored during the recovery period.
Conclusion
The available preclinical data strongly support the long-term efficacy of Cilazapril in improving survival and attenuating the progression of chronic heart failure in animal models. Its performance is comparable to other established treatments for heart failure, such as other ACE inhibitors and ARBs, in the parameters measured. The consistent positive outcomes in reducing adverse cardiac remodeling and improving cardiac function underscore its therapeutic potential. Further head-to-head long-term comparative studies with other ACE inhibitors would be beneficial to delineate subtle differences in their efficacy profiles. This guide provides a solid foundation for researchers and drug development professionals to understand the preclinical evidence supporting the use of Cilazapril in the management of chronic heart failure.
References
Replicating and Validating the Mechanism of Cilazaprilat: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the angiotensin-converting enzyme (ACE) inhibitor, Cilazaprilat, with other alternatives. It is designed to assist researchers in replicating and validating published findings by presenting key experimental data, detailed protocols, and visual representations of its mechanism of action.
Cilazapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, this compound.[1] this compound is a potent and long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2] By inhibiting ACE, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3][4]
Comparative Efficacy of ACE Inhibitors
The potency of ACE inhibitors is a critical factor in their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| ACE Inhibitor (Active Form) | IC50 (nM) | Enzyme Source | Notes |
| This compound | 1.9 | Rabbit Lung ACE | One of the most potent ACE inhibitors identified in preclinical studies. |
| Enalaprilat | - | - | This compound is approximately 1.5 times more potent than enalaprilat in inhibiting the pressor response to angiotensin I in anesthetized rats. |
| Ramiprilat | - | - | This compound is equipotent with ramiprilat in inhibiting the angiotensin I pressor response in anesthetized rats. |
| Captopril | - | - | Clinical studies have shown cilazapril to have comparable antihypertensive efficacy to captopril at recommended therapeutic doses. |
Note: Direct comparison of IC50 values should be interpreted with caution as they can vary depending on the experimental conditions, such as the enzyme source and substrate used. The data presented here is for comparative purposes based on available preclinical and clinical literature.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in regulating blood pressure and fluid balance.
References
- 1. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cilazapril Hydrate? [synapse.patsnap.com]
Comparative study of Cilazaprilat's effects on different animal species
Comparative Efficacy of Cilazaprilat Across Preclinical Animal Models
A comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of this compound, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril, reveals species-specific variations in its therapeutic effects. This guide synthesizes available preclinical data from studies on rats, dogs, and cats, offering a comparative perspective for researchers and drug development professionals.
This compound exerts its antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][3] Additionally, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator.[2] By inhibiting this enzyme, this compound increases bradykinin levels, further contributing to its blood pressure-lowering effects.
Pharmacodynamic Effects: A Comparative Overview
The antihypertensive activity of Cilazapril has been evaluated in several animal models. In spontaneously hypertensive rats (SHR), single oral doses of 10 and 30 mg/kg of Cilazapril resulted in a reduction in systolic blood pressure for over six hours. Repeated daily oral administration of 30 mg/kg in SHRs led to a progressive and sustained 24-hour antihypertensive response, with a maximum decrease in systolic blood pressure of 110 mm Hg. In conscious renal-hypertensive dogs, twice-daily oral administration of 10 mg/kg Cilazapril progressively decreased blood pressure, with the maximum fall in systolic pressure recorded at 39 +/- 6 mm Hg. The hypotensive effect in dogs was accompanied by a reduction in total peripheral resistance. In cats, oral doses of 0.1 and 0.3 mg/kg of Cilazapril dose-dependently decreased mean arterial pressure, with peak effects observed at 3-4 hours.
The potency of this compound as an ACE inhibitor has been demonstrated across species. In anesthetized rats, this compound was found to be equipotent with ramiprilat and slightly more potent (1.5x) than enalaprilat in inhibiting the pressor response to angiotensin I. An oral dose of 0.1 mg/kg of Cilazapril in rats produced a maximum plasma ACE inhibition of approximately 76%, comparable to 0.25 mg/kg of enalapril. A higher dose of 0.25 mg/kg of Cilazapril in rats inhibited plasma ACE by over 95%. In cats, oral doses of 0.1 and 0.3 mg/kg resulted in a dose-dependent decrease in plasma ACE activity, with inhibition maintained at ≥50% for up to 18 hours.
Quantitative Pharmacodynamic Data
| Species | Model | Drug/Dose | Route of Administration | Key Pharmacodynamic Effects | Reference |
| Rat | Spontaneously Hypertensive (SHR) | Cilazapril 10 & 30 mg/kg | Oral (single dose) | Reduced systolic blood pressure for >6 hours. | |
| Rat | Spontaneously Hypertensive (SHR) | Cilazapril 30 mg/kg/day | Oral (daily) | Progressive and prolonged (24h) antihypertensive response; max decrease in systolic BP of 110 mm Hg. | |
| Rat | Anesthetized | This compound | - | Equipotent with ramiprilat and 1.5x more potent than enalaprilat in inhibiting angiotensin I pressor response. | |
| Rat | - | Cilazapril 0.1 mg/kg | Oral | ~76% maximum plasma ACE inhibition. | |
| Rat | - | Cilazapril 0.25 mg/kg | Oral | >95% plasma ACE inhibition. | |
| Dog | Conscious Renal Hypertensive | Cilazapril 10 mg/kg | Oral (twice daily for 3.5 days) | Progressive decrease in blood pressure; max fall in systolic BP of 39 +/- 6 mm Hg. | |
| Dog | Anesthetized | Cilazapril (intravenous) | Intravenous | Hypotensive response accompanied by a reduction in total peripheral resistance. | |
| Dog | Anesthetized | This compound 0.1 mg/kg | - | Partially but significantly inhibited (by 21-37%) the increase in renal norepinephrine secretion rate elicited by renal nerve stimulation. | |
| Cat | Conscious | Cilazapril 0.1 & 0.3 mg/kg | Oral | Dose-dependent decrease in mean arterial pressure; peak effect at 3-4 hours. | |
| Cat | Conscious | Cilazapril 0.1 & 0.3 mg/kg | Oral | Dose-dependent decrease in plasma ACE activity; ≥50% inhibition for up to 18 hours. |
Pharmacokinetic Profile
Cilazapril is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, this compound. Studies in rats have shown exceptional oral absorption of Cilazapril (98%). Following oral administration, this compound appears rapidly in the plasma. The elimination of this compound is primarily through renal excretion of the unchanged drug.
Quantitative Pharmacokinetic Data
| Species | Parameter | Value | Drug/Dose | Route of Administration | Reference |
| Rat | Bioavailability | 98% | Cilazapril | Oral | |
| Human | Tmax (this compound) | 2.0 ± 0.2 h | Cilazapril 2.5 mg | Oral (single dose) | |
| Human | Half-life (t½) | 2-3 h (single elimination phase) | Cilazapril 2.5 mg | Oral (single dose) | |
| Human | Terminal Half-life | 30 to 50 hours | Cilazapril | - | |
| Human | Renal Clearance | 5.3 ± 0.5 L/h | This compound 1 mg | Intravenous | |
| Human | Renal Clearance | 8.1 ± 0.5 L/h | This compound 2 mg | Intravenous | |
| Human | Renal Clearance | 9.8 ± 0.5 L/h | This compound 4 mg | Intravenous | |
| Human | Plasma Clearance | 7.8 ± 0.5 L/h | This compound 1 mg | Intravenous | |
| Human | Plasma Clearance | 10.4 ± 0.5 L/h | This compound 2 mg | Intravenous | |
| Human | Plasma Clearance | 11.8 ± 0.6 L/h | This compound 4 mg | Intravenous |
Note: Some pharmacokinetic data from human studies are included for comparative reference.
Experimental Protocols
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR): Male SHRs were administered single oral doses of 10 and 30 mg/kg of Cilazapril. Systolic blood pressure was monitored for over six hours to determine the acute antihypertensive effect. For chronic studies, SHRs received daily oral doses of 30 mg/kg of Cilazapril, and blood pressure was monitored for 24 hours to assess the duration and progression of the antihypertensive response.
Hemodynamic Studies in Anesthetized Dogs: Open-chest anesthetized dogs were used to evaluate the hemodynamic effects of intravenous Cilazapril. Following drug administration, parameters such as mean arterial pressure, total peripheral resistance, cardiac output, and myocardial contractile force were measured to characterize the cardiovascular response.
ACE Inhibition Assay: Plasma ACE activity was determined using a radio-enzymatic assay. Blood samples were collected from animals at various time points after Cilazapril administration. The assay measures the rate of conversion of a radiolabeled substrate by ACE in the plasma, allowing for the quantification of enzyme inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cilazaprilat
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Cilazaprilat.
This compound is suspected of damaging fertility or the unborn child and may cause damage to the cardiovascular system through prolonged or repeated exposure.[1][2][3] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield can be worn over goggles for enhanced protection.[5] |
| Skin Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended. Always wear unlined, elbow-length gloves. |
| Impervious lab coat or protective suit | Wear a clean, dry protective suit covering the entire body from wrists to ankles. Fire/flame resistant and impervious clothing is advised. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A full-face respirator is necessary if exposure limits are exceeded, if irritation occurs, or when handling powders outside a ventilated enclosure where dust formation is likely. |
| Footwear | Chemical-resistant boots | Boots should cover the ankles, and pant legs must be worn outside of the boots to prevent chemicals from entering. |
Experimental Protocols: Safe Handling and Disposal
I. Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood or other ventilated enclosure is highly recommended, particularly when working with the solid form to prevent dust generation.
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible.
-
Review Safety Data Sheet (SDS): Before beginning any work, obtain and thoroughly read the SDS for this compound. Do not proceed until all safety precautions are understood.
II. Safe Handling Procedures
-
Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.
-
Avoiding Contact: Avoid all contact with eyes, skin, and clothing. Do not breathe dust, fumes, or vapors.
-
Handling the Compound: Use non-sparking tools and take precautionary measures against static discharge.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.
III. Storage
-
Container: Store this compound in a tightly sealed, suitable container.
-
Location: Keep the container in a dry, cool, and well-ventilated place. The storage area should be locked.
IV. Spill Management
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains or waterways.
-
Clean-up: Wearing full PPE, collect the spilled material and place it in a suitable, sealed, and properly labeled hazardous waste container.
V. Disposal Plan
-
Solid Chemical Waste: Dispose of this compound waste in a sealed and properly labeled hazardous waste container. This should be sent to an approved waste disposal plant or incinerated.
-
Contaminated Materials: All disposable materials, including gloves, wipes, and lab coats, that have come into contact with this compound must be placed in a sealed, labeled hazardous waste container and must not be disposed of with regular laboratory garbage.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Follow all federal, state, and local environmental regulations for chemical waste disposal.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
